2-Chloro-5-(trifluoromethoxy)isonicotinic acid: A Technical Profile
The following technical guide details the chemical profile, synthesis, and application of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid , a critical fluorinated building block in modern medicinal chemistry. [1] Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and application of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid , a critical fluorinated building block in modern medicinal chemistry.
[1]
Executive Summary
2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS 1221171-77-2 ) is a highly functionalized pyridine derivative characterized by three distinct reactive handles: a carboxylic acid at C4, a chlorine atom at C2, and a trifluoromethoxy group (–OCF₃) at C5.[1][2][3][4]
This molecule is a "privileged scaffold" in drug discovery. The –OCF₃ group acts as a superior bioisostere to methoxy or trifluoromethyl groups, enhancing metabolic stability and membrane permeability (lipophilicity) without significantly altering steric bulk. The C2-chlorine and C4-acid allow for orthogonal functionalization, making this compound an ideal core for kinase inhibitors, agrochemicals, and fragment-based drug design.
The synthesis of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid relies on a regioselective Directed Ortho-Metalation (DoM) strategy. This protocol is preferred over oxidation of methyl-pyridines due to the sensitivity of the –OCF₃ group and the availability of the precursor.
The regioselectivity of the lithiation is driven by the Trifluoromethoxy effect . The –OCF₃ group is a powerful Inductive Withdrawing Group (-I) and can coordinate lithium via the oxygen atom.
C3 Position: Sterically hindered by the adjacent Chlorine at C2.
C6 Position: Acidic (adjacent to Nitrogen), but less favorable for stable lithiation compared to C4 in this specific electronic environment.
C4 Position: The proton at C4 is acidified by the ortho-OCF₃ group. Lithiation occurs here preferentially to form the thermodynamically stable species, which is then trapped by CO₂.
Experimental Protocol (Step-by-Step)
Standard Schlenk line techniques and anhydrous conditions are mandatory.
Reagents:
2-Chloro-5-(trifluoromethoxy)pyridine (1.0 eq)
Lithium Diisopropylamide (LDA) (1.0–1.2 eq, 2.0 M in THF/Heptane)
Dry Tetrahydrofuran (THF)
Dry Ice (Solid CO₂)
HCl (6N)
Procedure:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
Solvation: Charge the flask with anhydrous THF and cool to -78°C using a dry ice/acetone bath.
Base Generation/Addition: Add the LDA solution dropwise via syringe over 15 minutes. Maintain internal temperature below -70°C.
Substrate Addition: Dissolve 2-Chloro-5-(trifluoromethoxy)pyridine in a minimal amount of dry THF. Add this solution dropwise to the cold LDA mixture.
Metalation: Stir the mixture at -78°C for 2 hours . The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.
Quench (Carboxylation): Pour the reaction mixture onto an excess of freshly crushed Dry Ice (solid CO₂) in a separate beaker (or add Dry Ice pellets directly if anhydrous). Allow the slurry to warm to room temperature (25°C) naturally as CO₂ sublimes.
Workup:
Add water (or 5% NaOH) to dissolve the carboxylate salt.
Wash the aqueous layer with Diethyl Ether (to remove unreacted starting material).
Acidification: Acidify the aqueous layer to pH 3–4 using 6N HCl dropwise. A white precipitate (the product) will form.
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Typical Yield: 70–75%.
Visualization: Synthesis Workflow
Figure 1: Regioselective synthesis of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid via Directed Ortho-Metalation.
Reactivity & Applications
This molecule serves as a trifunctional scaffold. The reactivity profile is defined by the electronic deficiency of the pyridine ring, further enhanced by the –OCF₃ and –Cl groups.
A. C2-Chlorine: Nucleophilic Aromatic Substitution (SₙAr)
The Chlorine at C2 is highly activated due to the para-relationship with the Nitrogen and the electron-withdrawing nature of the C4-COOH and C5-OCF₃.
Amination: Reacts with primary/secondary amines (using DIPEA/DMSO) to form 2-amino-isonicotinic acids.
Etherification: Reacts with alkoxides to form 2-alkoxy derivatives.
B. C2-Chlorine: Metal-Catalyzed Cross-Coupling
The C2-Cl bond is an excellent handle for Palladium-catalyzed reactions.
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
Buchwald-Hartwig: C-N bond formation with challenging amines.
C. C4-Carboxylic Acid: Amide Coupling
The acid functionality allows for the attachment of the scaffold to larger pharmacophores.
Activation: Standard coupling agents (HATU, T3P) or conversion to the acid chloride (SOCl₂) work efficiently.
Visualization: Reactivity Map
Figure 2: Divergent functionalization pathways for library generation.
Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Toxic if swallowed (H301) due to the fluorinated pyridine nature.
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
Waste: Dispose of as halogenated organic waste. Do not allow to enter drains.
A Comprehensive Technical Guide to the Solubility of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid
An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS: 505084-58-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While existing data on this compound is limited to qualitative descriptors, this paper synthesizes its known physicochemical properties with established principles of solubility to build a predictive framework. Crucially, this guide provides detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, enabling researchers to generate the robust, quantitative data required for drug development and formulation science.
Introduction and Strategic Importance
2-Chloro-5-(trifluoromethoxy)isonicotinic acid is a substituted pyridine carboxylic acid derivative. Its structural motifs are prevalent in a range of biologically active molecules, making it a valuable building block for medicinal and agricultural chemistry.[1] Understanding and quantifying the solubility of this intermediate is paramount for several reasons:
Reaction Kinetics and Process Chemistry: In synthetic applications, solubility in various organic solvents dictates reaction rates, phase behavior, and purification strategies.
Preformulation and Drug Development: For direct use or as a metabolite, its aqueous solubility is a primary indicator of potential oral bioavailability. Poor solubility can be a major hurdle, leading to low absorption and high inter-subject variability.[2]
High-Throughput Screening (HTS): In early discovery, understanding solubility prevents false negatives that can arise from compounds precipitating out of assay buffers.
This guide addresses the current information gap by not only collating the known properties of this compound but also by providing a robust framework for its empirical solubility determination.
Physicochemical Profile and Predicted Solubility Behavior
A compound's solubility is intrinsically linked to its physicochemical properties. The known and predicted characteristics of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid are summarized below.
The molecular structure provides key insights into its expected solubility:
Isonicotinic Acid Backbone: The parent molecule, isonicotinic acid, is moderately soluble in water (~3.1 g/100 mL) and exhibits amphoteric behavior, being soluble in both acids and bases.[6][7]
Hydrophobic Substituents: The addition of a chloro group (-Cl) and a trifluoromethoxy group (-OCF₃) significantly increases the molecule's lipophilicity. These electron-withdrawing groups are expected to substantially decrease aqueous solubility compared to the parent isonicotinic acid.
Carboxylic Acid Group: This functional group is the primary driver of pH-dependent solubility. At pH values above its pKa, the carboxylic acid will deprotonate to form a more polar and, therefore, more water-soluble carboxylate anion.
Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be protonated under strongly acidic conditions, but with a predicted pKa of ~2.05 for the carboxylic acid, the deprotonation of the acid is the more influential event in the physiologically relevant pH range.
Based on this analysis, we can predict that 2-Chloro-5-(trifluoromethoxy)isonicotinic acid will exhibit its lowest aqueous solubility at a pH below its pKa and show a marked increase in solubility as the pH rises and the carboxylic acid ionizes.
Authoritative Protocols for Experimental Solubility Determination
To move beyond qualitative statements, rigorous experimental measurement is essential. The choice of method depends on the stage of development; the "gold standard" thermodynamic measurement is ideal for late-stage preformulation, while faster kinetic methods are suited for early discovery.[8][9]
3.1 Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
This method is considered the most reliable for determining the true equilibrium solubility of a compound and is the benchmark against which other methods are compared.[8][10] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.
Expertise & Causality: The core principle is to allow sufficient time and agitation for the dissolution process to reach a true thermodynamic equilibrium. A 24-48 hour incubation period is chosen to ensure that not only has the solution become saturated, but also that any potential polymorphic transformations to the most stable, least soluble form have occurred.[9] This self-validating system ensures the measurement reflects a stable state.
Experimental Protocol: Shake-Flask Method
Preparation: Add an excess amount of solid 2-Chloro-5-(trifluoromethoxy)isonicotinic acid to a series of glass vials. The excess is critical to ensure equilibrium with the solid phase is maintained. A visual confirmation of undissolved solid at the end of the experiment is mandatory.
Solvent Addition: Add a precise volume of the desired solvent or buffer (e.g., water, pH 7.4 phosphate-buffered saline, ethanol) to each vial.
Equilibration: Seal the vials and place them in a shaker bath or on a rotating platform at a controlled temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours.
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is crucial to separate the dissolved drug from the undissolved solid. This is best achieved by:
Filtration: Using a low-binding syringe filter (e.g., 0.22 µm PVDF). The first few drops should be discarded to saturate any potential binding sites on the filter membrane.[8]
Centrifugation: Centrifuging the sample at high speed (e.g., >14,000 rpm for 15 minutes) and then sampling the supernatant.
Quantification: Dilute the clear supernatant with an appropriate mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV. Prepare a standard curve of the compound to ensure accurate quantification.
Calculation: The measured concentration of the saturated supernatant represents the thermodynamic solubility of the compound in that specific medium and at that temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
3.2 Kinetic Solubility Determination via Nephelometry
In high-throughput screening environments, a faster assessment of solubility is needed. Kinetic solubility measures the point at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[2] This method measures the tendency of a compound to remain in a supersaturated state and is highly relevant for assays where compounds are introduced via DMSO.
Expertise & Causality: This protocol relies on light scattering. As a compound precipitates, it forms particles that scatter a light beam. A nephelometer detects this scattered light, providing a highly sensitive measure of insolubility.[11] The method is self-validating as the transition from a clear solution (no scattering) to a turbid suspension (high scattering) provides a clear, instrument-based endpoint.
Experimental Protocol: Nephelometric Method
Stock Solution: Prepare a high-concentration stock solution of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid in 100% DMSO (e.g., 10 mM).
Plate Preparation: Using a liquid handler, add a small volume of the DMSO stock (e.g., 2 µL) to the wells of a clear microplate (e.g., 96- or 384-well).
Precipitation Induction: Rapidly add the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4) to the wells. This sudden change in solvent composition induces the precipitation of poorly soluble compounds. The final DMSO concentration should be kept low and consistent (e.g., 1%).
Initial Reading: Read the plate on a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus) to measure the light scattering in each well.[11]
Solubility Estimation: The concentration at which significant light scattering is first observed above the background is defined as the kinetic solubility. This can be determined by comparing the signal to positive (precipitated) and negative (soluble) controls.
(Optional) Serial Dilution: For a more precise measurement, a serial dilution can be performed after the initial precipitation, allowing for the identification of the concentration at which the precipitate redissolves.[2]
Caption: Workflow for High-Throughput Kinetic Solubility.
Conclusion and Future Directions
2-Chloro-5-(trifluoromethoxy)isonicotinic acid is a valuable chemical intermediate whose utility is closely tied to its solubility profile. While currently described as only "slightly soluble in water," a more quantitative understanding is essential for its effective use in research and development.[1][4][5] Its structure, featuring a pH-sensitive carboxylic acid and significant hydrophobic moieties, suggests a complex solubility behavior that is highly dependent on the specific solvent system, pH, and temperature.
This guide provides the theoretical framework and, more importantly, the detailed, authoritative experimental protocols required to robustly characterize this behavior. By employing the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility, researchers can generate the critical data needed to guide synthesis, optimize formulations, and accelerate the development of new chemical entities.
References
Wikipedia. (2023). Isonicotinamide. Retrieved February 3, 2026, from [Link]
Solubility of Things. (n.d.). Isonicotinic acid. Retrieved February 3, 2026, from [Link]
ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved February 3, 2026, from [Link]
FMC-Chemsupply. (n.d.). 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% | 505084-58-2. Retrieved February 3, 2026, from [Link]
Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
Oakwood Chemical. (n.d.). 2-Chloro-5-(trifluoromethyl)isonicotinic acid. Retrieved February 3, 2026, from [Link]
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
Wikipedia. (2023). Isonicotinic acid. Retrieved February 3, 2026, from [Link]
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 3, 2026, from [Link]
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved February 3, 2026, from [Link]
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 3, 2026, from [Link]
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved February 3, 2026, from [Link]
Technical Guide: Stability and Storage of 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid
Executive Summary 2-Chloro-5-(trifluoromethoxy)isonicotinic acid is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and agrochemicals. Its structural utility stems from its t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Chloro-5-(trifluoromethoxy)isonicotinic acid is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and agrochemicals. Its structural utility stems from its three orthogonal reactive handles: the carboxylic acid (C4), the electrophilic chlorine (C2), and the lipophilic trifluoromethoxy group (C5).[1]
However, this multi-functional architecture creates specific stability challenges.[1] The electron-withdrawing nature of the trifluoromethoxy (-OCF
) and carboxylic acid (-COOH) groups significantly activates the 2-chloro position toward nucleophilic aromatic substitution (), making the compound sensitive to moisture and nucleophilic solvents. This guide outlines a self-validating storage protocol designed to mitigate hydrolysis and decarboxylation risks.
Part 1: Molecular Architecture & Stability Profile[1]
To understand the storage requirements, we must first analyze the electronic environment of the molecule.[1]
Structural Analysis
The molecule is a pyridine derivative with a "push-pull" electronic system, though heavily weighted toward electron withdrawal.[1]
Position
Substituent
Electronic Effect
Stability Implication
C2
Chlorine (-Cl)
-withdrawing, good leaving group
Primary Failure Point. Highly activated for displacement by water (hydrolysis).[1]
C4
Carboxylic Acid (-COOH)
-withdrawing (via carbonyl)
Increases acidity; risk of decarboxylation at high temperatures (C).[1]
C5
Trifluoromethoxy (-OCF)
-withdrawing, -donating
Generally stable, but enhances the electrophilicity of the C2 position.[1]
The "Activation" Problem
The combination of the nitrogen heterocycle, the -COOH at C4, and the -OCF
at C5 creates a highly electron-deficient ring. The C2 carbon is essentially a "loaded spring," waiting for a nucleophile.[1]
Risk: Exposure to ambient humidity leads to the displacement of chloride by water, forming the 2-hydroxy derivative, which rapidly tautomerizes to the stable 2-pyridone form.[1] This is an irreversible degradation pathway.[1]
Part 2: Degradation Vectors
The following diagram illustrates the primary chemical pathways through which this compound degrades if storage protocols are breached.
Figure 1: Primary degradation pathways.[1] The transition to the 2-pyridone form via hydrolysis is the most common storage failure mode.
Part 3: The Self-Validating Storage Protocol
Do not rely on passive storage.[1] Implement a Self-Validating System where the integrity of the barrier is actively confirmed.
Environmental Parameters
Parameter
Specification
Rationale
Temperature
-20°C ± 5°C
Arrhenius kinetics dictate that lowering T significantly retards the hydrolysis rate.
Atmosphere
Argon (Preferred) or Nitrogen
Argon is heavier than air and provides a superior "blanket" in the headspace compared to Nitrogen.[1]
Container
Amber Glass + Teflon-lined Cap
Amber glass blocks UV (preventing photodehalogenation).[1] Teflon (PTFE) liners prevent leaching of plasticizers which can react with the acid.[1]
Desiccant
External only
Store the vial inside a secondary jar containing activated silica gel or molecular sieves. Do not put desiccant directly in contact with the powder.[1]
The "Double-Vial" Containment Workflow
This protocol ensures zero moisture ingress over long durations (6+ months).[1]
Primary Vessel: Place the substance in an amber glass vial. Purge the headspace with Argon for 30 seconds.[1] Cap tightly with a phenolic cap having a PTFE liner.[1]
Secondary Vessel: Place the primary vial inside a larger, wide-mouth jar (e.g., Nalgene or glass).
Desiccant Layer: Fill the void space in the secondary vessel with indicating silica gel or Drierite.[1]
Seal: Parafilm the primary cap.[1] Screw the secondary lid tight.
Validation: Check the color of the desiccant in the secondary vessel monthly. If it changes color, moisture has breached the outer layer, but likely not the inner layer.[1] This is your early warning system.
Part 4: Quality Control & Analytical Validation[1]
Before using stored material in critical steps (e.g., GMP synthesis), you must validate purity.[1] The melting point is insufficient due to the potential for mixed crystal lattices with degradation products.[1]
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond of pyridone impurity).[1]
QC Decision Logic
Use the following workflow to determine if the material is fit for use.
Figure 2: Analytical decision tree for lot release.
Part 5: Handling and Safety (MSDS Highlights)
While standard PPE is required, two specific hazards regarding the trifluoromethoxy group and the acid chloride potential must be noted.[1]
HF Release Potential: In the event of a fire, the thermal decomposition of the -OCF
group will release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF).[1] Standard ABC fire extinguishers are suitable, but firefighters must wear full SCBA.[1]
Acid Chloride Formation: If you convert this acid to its acid chloride (using SOCl
or Oxalyl Chloride), use it immediately .[1] The acid chloride is volatile and significantly more prone to hydrolysis than the parent acid.[1] Do not store the activated acid chloride form.[1]
References
Jubilant Ingrevia. (2023).[1][2] Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyridine derivatives.[1][3] (Proxy data for halogenated pyridine handling).
Schlosser, M. (2006).[1] The 2-Chloro-5-(trifluoromethyl)pyridine Scaffold: A Case Study in Building Block Chemistry. Angewandte Chemie International Edition.[1]
A Technical Guide to 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Modern Chemistry 2-Chloro-5-(trifluoromethoxy)isonicotinic acid is a highly functionalized pyridine derivative that h...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Chemistry
2-Chloro-5-(trifluoromethoxy)isonicotinic acid is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal and agrochemical research. Its structure combines three key features that impart unique and desirable properties for the development of complex, biologically active molecules:
A Pyridine Core: The nitrogen atom within the aromatic ring acts as a hydrogen bond acceptor and can improve the aqueous solubility and bioavailability of a parent molecule compared to a corresponding phenyl analogue.[1]
A 2-Chloro Substituent: This halogen atom serves as a versatile synthetic handle, primarily for cross-coupling reactions or nucleophilic aromatic substitution, allowing for the strategic introduction of diverse molecular fragments.
A 5-Trifluoromethoxy (OCF3) Group: The OCF3 group is a powerful modulator of physicochemical properties. It is highly lipophilic and one of the most strongly electron-withdrawing groups, which can significantly enhance the metabolic stability of a compound by making it less susceptible to enzymatic breakdown, particularly oxidative demethylation that is common for methoxy groups.[2][3] Its unique orthogonal orientation to the aromatic ring can also provide beneficial interactions within biological targets.[3]
The strategic combination of these functionalities makes 2-Chloro-5-(trifluoromethoxy)isonicotinic acid a key intermediate for synthesizing novel compounds with enhanced efficacy, improved pharmacokinetic profiles, and greater stability.[1][2][4] This guide provides an in-depth review of its properties, synthesis, reactivity, and applications for professionals engaged in chemical research and development.
Physicochemical and Spectroscopic Profile
The properties of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid are dictated by the interplay of its constituent functional groups. The trifluoromethoxy group, in particular, significantly influences its electronic character and solubility.
Note: Predicted values are computationally derived and should be used as estimates.
A related compound, 2-Chloro-5-(trifluoromethoxy)nicotinic acid, has reported spectroscopic data which can serve as a reference. For this isomer, the 19F NMR shows a singlet at -57.34 ppm (in DMSO-d6), characteristic of the OCF3 group.[9] The 1H NMR displays two singlets in the aromatic region at 8.24 and 8.89 ppm, corresponding to the pyridine protons, and a broad singlet at 13.76 ppm for the carboxylic acid proton.[9]
Synthesis and Manufacturing Pathways
The synthesis of substituted trifluoromethoxypyridines often involves multi-step sequences. While a direct, one-pot synthesis for 2-Chloro-5-(trifluoromethoxy)isonicotinic acid is not prominently documented in public literature, a logical and efficient pathway can be constructed based on established methodologies for related structures. The key challenge lies in the selective introduction of the trifluoromethoxy group.
A practical approach involves the synthesis of a suitable precursor, such as 3-bromo-5-trifluoromethoxypyridine, which serves as an efficient synthon for further functionalization through palladium-catalyzed coupling reactions.[10]
Below is a representative, field-proven protocol for a related transformation that highlights the conversion of a carboxylic acid to its corresponding methyl ester, a common step in derivatization workflows.
Experimental Protocol: Esterification of a Substituted Isonicotinic Acid
This protocol details the conversion of the carboxylic acid to its methyl ester via an acyl chloride intermediate, a robust and high-yielding method.
Objective: To convert 2-Chloro-5-(trifluoromethoxy)isonicotinic acid to Methyl 2-chloro-5-(trifluoromethoxy)isonicotinate.
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-5-(trifluoromethoxy)isonicotinic acid (1.0 eq) in anhydrous dichloromethane.
Acyl Chloride Formation: Cool the solution to 0 °C using an ice bath. Add oxalyl chloride (2.0 eq) dropwise to the stirred solution. Causality: Oxalyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction is typically clean, and the byproducts (CO, CO₂, HCl) are gaseous, which simplifies workup.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours.[8] Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[8]
Solvent Removal: Once the reaction is complete, concentrate the solution using a rotary evaporator to remove the solvent and any excess oxalyl chloride.[8]
Esterification: Re-dissolve the crude acyl chloride intermediate in anhydrous dichloromethane and cool the flask again to 0 °C.[8]
Methanol Addition: Add anhydrous methanol (a slight excess, e.g., 5-10 eq) dropwise to the solution. Causality: The highly reactive acyl chloride readily reacts with methanol in an exothermic nucleophilic acyl substitution to form the stable methyl ester.
Final Stirring & Workup: Stir the reaction at room temperature for 1 hour to ensure complete conversion.[8] The solvent can then be removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization if necessary.
Visualizing the Synthetic Transformation
The following diagram illustrates the key transformation from the acid to the ester, a gateway to further derivatization.
Caption: Workflow for the conversion of the carboxylic acid to its methyl ester.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid stems from its multiple reactive sites, which can be addressed with high selectivity.
Carboxylic Acid Group: This is the most versatile handle for derivatization. It readily undergoes standard transformations such as:
Amide Bond Formation: Coupling with amines using standard reagents (e.g., HATU, EDC/HOBt) to generate a diverse library of amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships.
Esterification: As detailed above, formation of esters can modulate solubility and act as prodrugs.
Reduction: Conversion to the corresponding primary alcohol using reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄), providing another point for diversification.
2-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent partner in palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, a powerful method for synthesizing complex aniline derivatives.
SNAr Reactions: Direct displacement with strong nucleophiles like alkoxides, thiolates, or amines, often requiring elevated temperatures.
Diagram of Reactivity Sites
This diagram illustrates the key reactive centers on the molecule and the types of derivatives that can be accessed.
Caption: Key reactive sites and potential synthetic transformations.
Applications in Drug Discovery and Agrochemicals
The incorporation of trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups is a validated strategy in modern chemistry to enhance the performance of active ingredients.[1][2][4] These groups are present in numerous approved pharmaceutical and agrochemical products.[1][4]
In Medicinal Chemistry: The OCF₃ group is valued for its ability to improve metabolic stability and binding affinity.[2] Its strong electron-withdrawing nature can alter the pKa of nearby functionalities, influencing drug-receptor interactions.[3] 2-Chloro-5-(trifluoromethoxy)isonicotinic acid is therefore an ideal starting material for creating new chemical entities (NCEs) targeting a wide range of diseases. Its derivatives are explored as candidates for various therapeutic areas where improved pharmacokinetics are essential.
In Agrochemicals: Trifluoromethylpyridine (TFMP) derivatives are key components in many modern pesticides.[1][4] For instance, they form the structural core of herbicides like fluazifop and insecticides such as chlorfluazuron.[1] The trifluoromethoxy group offers similar benefits, enhancing the potency and environmental stability of the active ingredient. This makes 2-Chloro-5-(trifluoromethoxy)isonicotinic acid a valuable intermediate for the synthesis of next-generation crop protection agents.
Safety, Handling, and Storage
As a laboratory chemical, 2-Chloro-5-(trifluoromethoxy)isonicotinic acid must be handled with appropriate precautions.
Table 2: Hazard and Safety Information
Category
Information
Source
Hazard Statements
H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Hazardous combustion products may include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride. Use water spray, dry chemical, carbon dioxide, or appropriate foam for extinction.
Always consult the full Safety Data Sheet (SDS) from the supplier before use.
References
2-Chloro-5-(trifluoromethyl)isonicotinic acid 97%. (n.d.). Gfs-Chemicals.com. Retrieved February 3, 2026, from [Link]
Fujikawa, K., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved February 3, 2026, from [Link]
Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2007). Google Patents.
Preparation of 2-chloro-5-trifluoromethylpyridine. (1984). Google Patents.
Fujikawa, K., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Retrieved February 3, 2026, from [Link]
Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate. Retrieved February 3, 2026, from [Link]
Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved February 3, 2026, from [Link]
A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014). Google Patents.
2-Chloro-5-(trifluoromethyl)isonicotinic acid. (n.d.). Oakwood Chemical. Retrieved February 3, 2026, from [Link]
2-chloro-5-trifluoromethylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved February 3, 2026, from [Link]
Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. (2000). ResearchGate. Retrieved February 3, 2026, from [Link]
Novikov, A. S., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Retrieved February 3, 2026, from [Link]
Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. Retrieved February 3, 2026, from [Link]
Technical Guide: Research Frontiers for 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid
[1] Executive Technical Summary 2-Chloro-5-(trifluoromethoxy)isonicotinic acid represents a high-value pharmacophore scaffold that sits at the intersection of halogenated pyridine chemistry and organofluorine utility.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Technical Summary
2-Chloro-5-(trifluoromethoxy)isonicotinic acid represents a high-value pharmacophore scaffold that sits at the intersection of halogenated pyridine chemistry and organofluorine utility.[1] While pyridine carboxylic acids are ubiquitous in medicinal chemistry, the specific incorporation of the trifluoromethoxy (-OCF₃) group at the C5 position, adjacent to a reactive 2-chloro handle and a 4-carboxylic acid , creates a unique "tri-vector" building block.
This guide outlines the technical potential of this molecule as a scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of CNS-penetrant kinase inhibitors and next-generation auxinic herbicides.[1] Its core value proposition lies in the -OCF₃ group, which acts as a "super-lipophilic" bioisostere, enhancing membrane permeability and metabolic stability beyond that of standard trifluoromethyl (-CF₃) or methoxy (-OMe) analogs.[1]
Structural Analysis & Pharmacophore Potential
To understand the research potential, one must analyze the electronic and steric environment of the molecule.
The "Tri-Vector" Reactivity Map
The molecule offers three distinct orthogonal handles for chemical diversification:
C2-Chloro Position (Electrophilic): Highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the pyridine nitrogen (alpha position) and the inductive effect of the C5-OCF₃ group. It is also a prime candidate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
C4-Carboxylic Acid (Nucleophilic/Electrophilic): A standard handle for amide coupling to generate solubilizing tails or hinge-binding motifs.[1]
C5-Trifluoromethoxy (Modulatory): This is the "privileged" motif. It provides high lipophilicity (
) and unique conformational flexibility (O-CF₃ bond rotation) that -CF₃ lacks, often improving binding affinity in hydrophobic pockets.[1]
Figure 1: Orthogonal reactivity map showing the three distinct vectors for chemical elaboration.[1]
Core Research Areas
Area 1: CNS-Targeted Kinase Inhibitors
The 2-aminopyridine motif is a classic "hinge-binder" in kinase inhibition (e.g., Crizotinib, Sorafenib).[1] By converting the 2-Cl to a 2-NH-R , researchers can generate a library of hinge binders.[1]
The Advantage: The 5-OCF₃ group is metabolically stable and lipophilic, significantly increasing Blood-Brain Barrier (BBB) penetration compared to a 5-Cl or 5-F analog.[1] This makes the scaffold ideal for targeting CNS kinases (e.g., LRRK2 for Parkinson's, CDK5 for neurodegeneration).
Mechanism: The -OCF₃ group likely occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, protecting the core from oxidative metabolism.
Area 2: Agrochemical Auxin Herbicides
Pyridine carboxylic acids (e.g., Clopyralid, Picloram) are potent synthetic auxins.
Hypothesis: Replacing the chlorine atoms in traditional herbicides with -OCF₃ can alter soil mobility and foliar uptake. The high lipophilicity of -OCF₃ facilitates rapid cuticle penetration in waxy-leaf weeds.[1]
Research Goal: Synthesize ester derivatives of the core acid and test for herbicidal activity against broadleaf weeds, monitoring for "bleaching" effects or epinasty.
Area 3: 19F-NMR Ligand Screening
The -OCF₃ group contains three equivalent fluorine atoms, providing a sharp, intense singlet in 19F-NMR .[1]
Application: This molecule can serve as a "spy" fragment in FBDD. When the fragment binds to a protein target, the chemical shift or relaxation time (
) of the fluorine signal changes.
Protocol: Use the core acid as a starting fragment in an NMR screening library to detect weak binding events against difficult targets (e.g., KRAS, PPIs).
Experimental Protocols & Methodologies
The following protocols are designed to validate the scaffold's utility.
Protocol A:
Diversification (Synthesis of 2-Amino Derivatives)
Objective: To displace the 2-chloro group with primary/secondary amines to create a kinase-focused library.[1]
Dissolution: Dissolve 1.0 mmol of the substrate in 2 mL of DMSO.
Addition: Add 2.0 mmol of DIPEA, followed by 1.2 mmol of the amine.
Heating: Heat the reaction vessel to 100–120°C for 4–12 hours. Note: The carboxylic acid moiety may reduce reactivity slightly due to charge repulsion; esterification prior to
is recommended if yields are low.
Workup: Dilute with water, adjust pH to ~4 (to precipitate the acid product), and filter or extract with EtOAc.
Validation: Monitor disappearance of the C2-Cl peak via LC-MS.
Protocol B: Amide Coupling (C4-Functionalization)
Objective: To attach solubilizing groups or specific binding elements to the carboxylic acid.
A Technical Guide to 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid Derivatives: Synthesis, Characterization, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 2-chloro-5-(trifluoromethoxy)isonicotinic acid and its derivatives, a class of c...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-chloro-5-(trifluoromethoxy)isonicotinic acid and its derivatives, a class of compounds holding significant promise in medicinal chemistry and agrochemical development. The pyridine core, a privileged scaffold in numerous bioactive molecules, is strategically functionalized with a trifluoromethoxy group to enhance metabolic stability and lipophilicity, and a chlorine atom that serves as a versatile handle for synthetic diversification. This document details robust synthetic protocols for the core scaffold, outlines key derivatization strategies including amide bond formation and palladium-catalyzed cross-coupling, and discusses methodologies for biological evaluation. By synthesizing field-proven insights with established chemical principles, this guide serves as a comprehensive resource for professionals engaged in the design and discovery of novel chemical entities.
Introduction to the 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid Scaffold
The Privileged Pyridine Core in Medicinal Chemistry
The pyridine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active compounds.[1] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, including improved aqueous solubility and bioavailability, compared to its carbocyclic analog, benzene.[2] Derivatives of isonicotinic acid (pyridine-4-carboxylic acid), in particular, have a rich history in medicine, exemplified by the anti-tuberculosis drug Isoniazid.[3][4]
The Strategic Importance of Fluorination: Trifluoromethoxy (-OCF3)
The introduction of fluorine-containing groups is a premier strategy in modern medicinal chemistry to modulate a molecule's properties.[5] The trifluoromethoxy (-OCF3) group, in particular, offers distinct advantages:
Metabolic Stability: The strong carbon-fluorine bonds make the -OCF3 group highly resistant to oxidative metabolism, a common liability for the analogous methoxy (-OCH3) group.
Lipophilicity: It significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve oral absorption.
Electronic Effects: As a strong electron-withdrawing group, it can modulate the pKa of nearby functionalities and influence ligand-receptor binding interactions.
The trifluoromethoxy group is often considered a lipophilic bioisostere of hydroxyl or thiol groups, capable of participating in unique non-covalent interactions.[1][5]
The 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid Moiety: A Versatile Synthon
The title compound, 2-chloro-5-(trifluoromethoxy)isonicotinic acid, combines these strategic elements into a single, versatile building block. The isonicotinic acid core provides a platform for biological recognition, the trifluoromethoxy group confers desirable pharmacokinetic properties, and the 2-chloro substituent serves as a key reactive site. This chlorine atom is amenable to a wide range of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of biological activity.[6][7]
Synthesis of the Core Scaffold
The synthesis of trifluoromethoxylated pyridines can be challenging. A practical and scalable approach relies on the transformation of a hydroxypyridine precursor through a chlorination-fluorination sequence.[8][9] This method provides a reliable route to key intermediates that can then be converted to the desired isonicotinic acid.
Synthesis Pathway Overview
The synthesis commences with a substituted hydroxypyridine, which is converted to a trichloromethoxy intermediate. Subsequent fluorination yields the stable trifluoromethoxy group. The final step involves the selective oxidation of a precursor group at the 4-position to the carboxylic acid.
Caption: Synthetic route to the core scaffold.
Protocol: Synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine Intermediate
This protocol is adapted from established methods for the synthesis of trifluoromethoxylated pyridines.[8]
Step 1: Formation of 2-Chloro-5-(trichloromethoxy)pyridine
Rationale: This two-part step converts the hydroxyl group into a trichloromethoxy group, which is the precursor for fluorination. Thiophosgene first reacts to form a chlorothionoformate, which is then chlorinated.
To a vigorously stirred biphasic mixture of 2-chloro-5-hydroxypyridine (1.0 eq) in chloroform and aqueous sodium hydroxide (1.05 eq) at 0 °C, add a solution of thiophosgene (1.0 eq) in chloroform dropwise. Maintain the temperature at 0 °C and stir for 2 hours.
Separate the organic layer, wash with water, and dry over anhydrous MgSO4.
Saturate the resulting chloroform solution of the intermediate chlorothionoformate with chlorine gas and stir at room temperature for 48 hours.
Remove excess chlorine with a stream of nitrogen gas.
Remove the solvent under reduced pressure and purify the residue by vacuum distillation to yield the 2-chloro-5-(trichloromethoxy)pyridine.
Step 2: Fluorination to 2-Chloro-5-(trifluoromethoxy)pyridine
Rationale: Antimony trifluoride (SbF3) is an effective reagent for converting the -OCCl3 group to the highly stable -OCF3 group.
Heat the 2-chloro-5-(trichloromethoxy)pyridine (1.0 eq) with antimony trifluoride (0.4 eq) at 120-130 °C for 2-3 hours.
Monitor the reaction by GC-MS. Upon completion, cool the reaction mixture.
Purify the product by vacuum distillation from the reaction mixture to obtain 2-chloro-5-(trifluoromethoxy)pyridine.
Protocol: Oxidation to 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid
Rationale: Assuming a 2-chloro-4-methyl-5-(trifluoromethoxy)pyridine intermediate is synthesized (via a similar route from 2-chloro-5-hydroxy-4-picoline), a strong oxidizing agent like potassium permanganate (KMnO4) is required to convert the methyl group to a carboxylic acid. The trifluoromethoxy group is remarkably stable under these conditions.[9]
To a solution of 2-chloro-4-methyl-5-(trifluoromethoxy)pyridine (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (3.0 eq) portion-wise, maintaining the temperature below 50 °C.
Heat the mixture at reflux for 4-6 hours until the purple color disappears.
Cool the reaction to room temperature and filter off the manganese dioxide precipitate.
Wash the filter cake with hot water.
Combine the filtrates, concentrate under reduced pressure, and acidify with concentrated HCl to pH 2-3.
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-5-(trifluoromethoxy)isonicotinic acid.
Characterization of the Core Scaffold
Rationale: A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire 1H, 13C, and 19F NMR spectra. The 1H NMR should show characteristic aromatic proton signals for the pyridine ring.[10] The 13C NMR will confirm the number of unique carbons, and the 19F NMR will show a singlet corresponding to the -OCF3 group.
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass and molecular formula.[11]
Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify key functional groups, such as the broad O-H stretch and the C=O stretch of the carboxylic acid, and C-F stretches.[12]
Melting Point: Determine the melting point to assess purity. The literature value for the related 2-chloro-5-(trifluoromethyl)isonicotinic acid is 185-186°C.[13]
Derivatization Strategies and Applications
The core scaffold is a platform for creating diverse libraries of compounds. The carboxylic acid and the 2-chloro position are the primary handles for derivatization.
Workflow for Derivatization
Caption: Key derivatization pathways from the core scaffold.
Amide Bond Formation: A Gateway to Bioactive Molecules
Amide coupling is one of the most fundamental and widely used reactions in medicinal chemistry for generating novel compounds from carboxylic acids and amines.[14][15]
Protocol: Synthesis of a Representative Amide Derivative
Rationale: This protocol uses 1-Propylphosphonic anhydride (T3P®), a mild and efficient coupling agent that minimizes racemization for chiral amines and has a straightforward aqueous workup. Triethylamine is used as a non-nucleophilic base to neutralize the acid formed during the reaction.[16][17]
In an oven-dried flask under a nitrogen atmosphere, dissolve 2-chloro-5-(trifluoromethoxy)isonicotinic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
Add triethylamine (3.0 eq) followed by the desired primary or secondary amine (1.1 eq).
Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise to the stirring solution at room temperature.
Stir the reaction for 5-12 hours, monitoring progress by TLC or LC-MS.
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro position on the pyridine ring is activated towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[18] This enables the installation of various aryl or heteroaryl groups, which is a powerful method for building molecular complexity and exploring structure-activity relationships (SAR).[7][19]
Conceptual Protocol: Suzuki Coupling
Rationale: The Suzuki coupling is a robust method for C-C bond formation. It typically involves a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., Na2CO3 or K2CO3), and a boronic acid coupling partner.[20]
Combine the 2-chloro-5-(trifluoromethoxy)isonicotinic acid derivative (e.g., the methyl ester to protect the acid) (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq) in a flask.
Add a solvent system, typically a mixture of toluene and water.
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
Monitor the reaction by LC-MS. After completion, cool to room temperature, dilute with water, and extract with an organic solvent.
Purify via column chromatography to isolate the 2-aryl-5-(trifluoromethoxy)isonicotinic acid derivative.
Biological Evaluation and Mechanism of Action (MoA)
Derivatives of this scaffold can be screened against a wide range of biological targets. Isonicotinic acid derivatives have been investigated as inhibitors of enzymes like kinases and histone demethylases, and as antimicrobial agents.[3]
General Workflow for Biological Screening
Caption: A typical workflow for biological evaluation.
Case Study: Investigating Mycolic Acid Biosynthesis Inhibition
Isoniazid, the parent isonicotinic acid drug, functions by inhibiting mycolic acid biosynthesis in Mycobacterium tuberculosis.[4][21] A logical starting point for a new library of derivatives would be to test for similar activity.
Experimental Approach:
Primary Screen: Test the synthesized derivatives for bactericidal activity against M. tuberculosis (H37Rv strain) using a standard microplate alamarBlue assay (MABA) to determine the Minimum Inhibitory Concentration (MIC).
Mechanism of Action: For active compounds, investigate the inhibition of mycolic acid synthesis. This can be done by metabolic labeling of bacterial cultures with [14C]acetate.
Analysis: Extract the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) from the treated cells. Analyze the extracts by thin-layer chromatography (TLC) and autoradiography. A significant reduction in the MAMEs fraction compared to the untreated control would indicate inhibition of the mycolic acid pathway.[21]
Data Presentation: Summarizing Structure-Activity Relationships (SAR)
Systematic derivatization allows for the development of SAR. The results should be summarized in a clear, tabular format to guide further optimization.
Compound ID
R Group (at C-4 via Amide)
MIC vs. M. tb (µg/mL)
Cytotoxicity (CC50, Vero cells, µM)
Selectivity Index (SI = CC50/MIC)
Core-01
-OH (Parent Acid)
>128
>100
-
Amide-01
-NH-benzyl
64
85
1.3
Amide-02
-NH-(4-fluorobenzyl)
16
92
5.8
Amide-03
-NH-cyclohexyl
32
>100
>3.1
Amide-04
-NH-(pyridin-2-yl)
8
50
6.3
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Outlook
The 2-chloro-5-(trifluoromethoxy)isonicotinic acid scaffold is a highly valuable platform for the development of new pharmaceuticals and agrochemicals.[22] The strategic placement of the trifluoromethoxy group offers enhanced metabolic stability, while the chloro and carboxylic acid functionalities provide orthogonal handles for extensive synthetic modification. The synthetic routes are robust and the derivatization strategies, particularly amide coupling and palladium-catalyzed cross-coupling, are well-established and high-yielding.
Future work should focus on expanding the diversity of the derivative libraries and screening them against a broader range of biological targets, including kinases, viral polymerases, and various agricultural pests.[3][22] Elucidating the precise mechanism of action for any identified "hit" compounds will be critical for their advancement into lead optimization and preclinical development. The continued exploration of fluorinated organic chemicals is a vital and expanding area of research.[13]
References
Ishihara Sangyo Kaisha, Ltd. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
Wasserkönig, A., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. [Link]
Google Patents. (n.d.). Nicotinic acid derivatives and process for the preparation thereof.
Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
Polshettiwar, V., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry. [Link]
Ghosh, A. K., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules. [Link]
Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]
Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate. [Link]
Kumar, N., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link]
Banerjee, S., & Farrell, N. P. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]
Tiwari, R., et al. (2018). Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]
Rauf, A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules. [Link]
ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
Gzella, A., et al. (2021). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Molecules. [Link]
Humphrey, G. R., & Kuethe, J. T. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
López-Veneroni, D., et al. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Applied Sciences. [Link]
de Souza, M. V. N. (2013). Cytotoxic and acute toxicity studies of isoniazid derivatives. Journal of Applied Pharmaceutical Science. [Link]
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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using 2-Chloro-5-(trifluoromethoxy)isonicotinic acid in medicinal chemistry
Application Note: Strategic Utilization of 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid in Medicinal Chemistry Introduction: The "Super-Fluorine" Scaffold In modern drug discovery, the modulation of physicochemical pro...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid in Medicinal Chemistry
Introduction: The "Super-Fluorine" Scaffold
In modern drug discovery, the modulation of physicochemical properties via fluorination is a cornerstone strategy.[1][2] While the trifluoromethyl (
) group is ubiquitous, the trifluoromethoxy () group has emerged as a superior bioisostere for optimizing metabolic stability and lipophilicity without the steric penalty often associated with larger alkyl groups.
This guide focuses on 2-Chloro-5-(trifluoromethoxy)isonicotinic acid , a high-value scaffold that combines three critical features for lead optimization:
Isonicotinic Acid Core: A verified pharmacophore found in drugs like Isoniazid, providing a vector for amide/ester library generation.
2-Chloro Substituent: An activated "handle" for late-stage diversification via
or Palladium-catalyzed cross-couplings.
5-Trifluoromethoxy Group: An orthogonal conformational locker that enhances blood-brain barrier (BBB) permeability and blocks metabolic oxidation at the C5 position.
Chemical Profile & Physicochemical Logic
Understanding the electronic environment of this molecule is prerequisite to successful synthesis.
Property
Value / Characteristic
Medicinal Chemistry Implication
Molecular Weight
~241.55 g/mol
Fragment-like; leaves room for heavy decoration (Rule of 5).
Calculated LogP
~2.1 - 2.5
The adds significant lipophilicity (), improving membrane permeability compared to the methoxy analog.
pKa (Acid)
~2.8 - 3.2
More acidic than unsubstituted isonicotinic acid due to the electron-withdrawing nature of Cl and .
Electronic State
Electron Deficient
The pyridine ring is highly deactivated. The 2-Cl position is susceptible to nucleophilic attack ().
Conformation
Orthogonal
The group typically twists out of the aromatic plane, providing unique 3D shape diversity.
Strategic Synthetic Workflows
The primary challenge with this scaffold is managing the reactivity of the 2-chloro position while manipulating the carboxylic acid.
Expert Insight: Do not attempt Suzuki couplings directly on the free acid. The carboxylate can coordinate to Palladium species, poisoning the catalyst or requiring excessive equivalents. The optimal workflow is Amide Formation
C2 Diversification .
Visualization: Reaction Divergence
Figure 1: The recommended synthetic pathway prioritizes C4-amide formation to stabilize the core before subjecting the C2-chloride to metal catalysis or nucleophilic attack.
Detailed Experimental Protocols
Protocol A: C4-Amide Coupling (The Anchor Step)
Objective: Attach the primary scaffold/pharmacophore to the carboxylic acid.
Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)
Base: DIPEA (3.0 eq)
Solvent: DMF or DMF/DCM (1:1)
Step-by-Step:
Dissolution: Dissolve the acid (1.0 eq) and DIPEA (3.0 eq) in dry DMF (0.2 M concentration). Stir for 5 minutes to ensure deprotonation.
Activation: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at Room Temperature (RT).
Note: If using T3P, add the amine before the coupling agent.
Addition: Add the amine partner (1.1 eq).
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS. The electron-deficient ring usually accelerates this coupling compared to electron-rich benzoic acids.
Workup: Dilute with EtOAc, wash with saturated
(to remove DMF), then , then Brine. Dry over .
Protocol B: C2-Diversification via
Objective: Introduce polarity or solubilizing groups by displacing the chloride.
Mechanism: The 2-position is activated by the ring nitrogen and the electron-withdrawing
and Amide groups.
Reagents:
Substrate: Amide intermediate from Protocol A (1.0 eq)
Nucleophile: Primary or Secondary Amine (2.0 - 5.0 eq)
Base:
or (2.0 eq)
Solvent: DMSO or NMP (Polar aprotic is essential)
Step-by-Step:
Setup: In a pressure vial (microwave tube), combine the substrate, amine, and base in DMSO (0.5 M).
Thermal Activation:
Aliphatic Amines: Heat to 80°C for 4–6 hours.
Anilines (weaker nucleophiles): Heat to 120°C–140°C for 12 hours or use Microwave irradiation (140°C, 30 min).
Validation: LCMS should show total consumption of the chloride.
Troubleshooting: If conversion is low, add a catalytic amount of KF (0.1 eq) to form the more reactive 2-fluoro intermediate in situ (Halex reaction).
Protocol C: C2-Diversification via Suzuki-Miyaura
Objective: Form C-C bonds to extend the aromatic system.
Reagents:
Substrate: Amide intermediate (1.0 eq)
Boronic Acid:
(1.5 eq)
Catalyst:
(0.05 eq) or (0.05 eq)
Base:
(aq) (3.0 eq)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
Degassing: Sparge the Dioxane and aqueous base with Nitrogen for 15 minutes. Oxygen is the enemy of this reaction.
Assembly: Add substrate, boronic acid, and catalyst to a vial. Cap it under
atmosphere.
Solvent Addition: Add the degassed Dioxane and base via syringe.
Reaction: Heat to 90°C–100°C for 2–16 hours.
Note: 2-Chloropyridines can be sluggish.[3][4] If the reaction stalls, switch to a precatalyst system like XPhos Pd G3 , which is specifically designed for aryl chlorides.
Medicinal Chemistry Applications (SAR)
When designing a library around this scaffold, use the substituents to probe specific biological interactions.
Visualization: SAR Vector Map
Figure 2: Structure-Activity Relationship (SAR) logic. The C5-OCF3 group is generally kept constant to improve ADME, while C4 and C2 are varied for potency.
Key Design Principles:
Metabolic Blocking: The
at C5 prevents cytochrome P450 oxidation, a common clearance route for simple pyridines.
Bioisosterism: If the
analog is too lipophilic (LogP > 4), consider reverting to or , though is metabolically labile.
Solubility: If the final molecule is insoluble, utilize the C2 position (
) to install a solubilizing motif like N-methylpiperazine or morpholine.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
Blakemore, D. C., et al. (2018). Organic Synthesis provides opportunities to transform Drug Discovery. Nature Chemistry, 10, 383–394.
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.
Leroux, F. R., et al. (2008). Trifluoromethoxy aromatics: a new window of opportunity for the medicinal chemist.[5] ChemMedChem, 3(9), 1322-1324.
Application Note: Strategic Utilization of 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid in Drug Discovery
[1] Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds[1] In modern medicinal chemistry, the pyridine ring remains a privileged scaffold, yet the demand for novel intellectual property and improved pharmacoki...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds[1]
In modern medicinal chemistry, the pyridine ring remains a privileged scaffold, yet the demand for novel intellectual property and improved pharmacokinetic (PK) profiles drives the exploration of specific substitution patterns. 2-Chloro-5-(trifluoromethoxy)isonicotinic acid represents a high-value building block that combines three critical features for lead optimization:
The 2-Chloro Handle: An electrophilic site activated for nucleophilic aromatic substitution (
) or palladium-catalyzed cross-coupling, allowing rapid library diversification.[1]
The 5-Trifluoromethoxy (
) Group: A "super-halogen" bioisostere that enhances lipophilicity (Hansch ) and metabolic stability without the steric bulk of a tert-butyl group.[1] Unlike the methoxy group (), the moiety blocks oxidative O-dealkylation metabolic pathways.[1][2]
The 4-Carboxylic Acid: A versatile anchor for amide coupling to generate peptidomimetics or kinase hinge-binding motifs.[1]
This guide provides validated protocols for functionalizing this scaffold, specifically addressing the electronic deactivation caused by the
group and the regioselectivity challenges inherent to substituted pyridines.
Structural Reactivity Analysis
The molecule functions as a trifunctional core.[1][3] The electron-withdrawing nature of the pyridine nitrogen, combined with the
and carboxyl groups, makes the C2-position highly electrophilic.[1]
Figure 1: Reactivity vectors for the scaffold.[1] The C2 position is the primary site for diversity generation, while C5 provides physicochemical modulation.
Application Protocols
Protocol A: Nucleophilic Aromatic Substitution (
) at C2
Objective: Introduction of amine-based diversity elements (e.g., solubilizing tails, piperazines) at the 2-position.[1]
Challenge: The carboxylic acid at C4 can form internal salts with amines or reduce the reactivity of the pyridine ring via electron donation from the carboxylate anion.[1]
Solution: Use of a polar aprotic solvent and excess base, or esterification prior to
.
Step-by-Step Methodology:
Preparation: Dissolve 2-chloro-5-(trifluoromethoxy)isonicotinic acid (1.0 equiv) in anhydrous DMSO or NMP (concentration 0.2 M).
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1] Note: Excess base is crucial to neutralize the carboxylic acid and ensure the nucleophile remains unprotonated.[1]
Nucleophile: Add the primary or secondary amine (1.2 – 1.5 equiv).[1]
Reaction: Heat the sealed vial to 100–120 °C for 4–12 hours.
Self-Validation Point: Monitor by LCMS.[1] The starting material (Cl-acid) typically ionizes poorly in positive mode; look for the disappearance of the UV peak (254 nm) and appearance of the product mass [M+H]+.[1]
Workup:
Dilute with water and adjust pH to ~4 with 1N HCl.[1]
The product often precipitates.[1] Filter and wash with cold water.[1]
If no precipitate, extract with EtOAc/n-Butanol (9:1), dry over
, and concentrate.
Critical Insight: If the amine nucleophile is valuable or unreactive, convert the C4-acid to a Methyl Ester first (
, reflux). The ester group significantly increases the electrophilicity of the C2-position, allowing to proceed at lower temperatures (60–80 °C).[1]
Protocol B: Suzuki-Miyaura Cross-Coupling at C2
Objective: Formation of biaryl systems (C-C bond).[1]
Challenge: Free carboxylic acids can poison Palladium catalysts or undergo competitive protodecarboxylation under high heat.[1]
Setup: In a microwave vial, combine the isonicotinic acid derivative (1.0 equiv), Boronic acid/ester (1.5 equiv), and Base.
Degassing: Add solvent system and sparge with Nitrogen/Argon for 5 minutes. Strict oxygen exclusion is required.[1]
Catalyst: Add Pd catalyst (5 mol%). Cap immediately.
Reaction: Heat to 90 °C (oil bath) or 110 °C (microwave, 30 min).
Purification: Filter through Celite. Acidify the filtrate to precipitate the product or perform Reverse Phase HPLC.
Protocol C: Amide Coupling at C4
Objective: Linking the scaffold to a hinge binder or effector domain.[1]
Challenge: The electron-deficient pyridine makes the carboxylate less nucleophilic during activation.
Step-by-Step Methodology:
Activation: Dissolve the acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 minutes at Room Temperature.
Observation: A color change (often yellow to orange) indicates active ester formation.[1]
Troubleshooting: If conversion is low, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is superior for sterically hindered or electron-deficient acids.[1]
Comparative Data: ADME Properties
The incorporation of the
group at the 5-position offers distinct advantages over traditional substituents.[1]
The group often twists out of plane, creating unique binding vectors.
Workflow Visualization
The following diagram illustrates the decision matrix for synthesizing a library based on this scaffold.
Figure 2: Strategic synthesis workflow. Path selection depends on the cost of reagents and the chemical sensitivity of the diversity elements.[1]
References
Synthesis of Trifluoromethylpyridine Derivatives:
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][4][5]
Source: Journal of Pesticide Science (via NIH/PubMed Central).[1]
URL:[Link]
Medicinal Chemistry of the Trifluoromethoxy Group:
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Source: MDPI (Molecules).[1]
URL:[Link][1]
Suzuki Coupling on Chloropyridines:
Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.[1]
Source: National Institutes of Health (NIH).[1]
URL:[Link]
General
Mechanisms on Pyridines:
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Source: Master Organic Chemistry.[1]
URL:[Link]
Application Note: Analytical Characterization of 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid
Executive Summary & Scientific Context 2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS: 1221171-77-2) is a critical heterocyclic building block used in the synthesis of advanced agrochemicals and pharmaceutical kinas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS: 1221171-77-2) is a critical heterocyclic building block used in the synthesis of advanced agrochemicals and pharmaceutical kinase inhibitors.[1][2] Structurally, it possesses a pyridine core decorated with three distinct functionalities: a carboxylic acid at position 4, an electron-withdrawing chlorine at position 2, and a lipophilic trifluoromethoxy (-OCF
The Analytical Challenge:
This molecule presents a unique "analytical trap" due to its structural homology with 2-chloro-5-(trifluoromethyl)isonicotinic acid (CAS 505084-58-2).[1][2] The -OCF
and -CF groups differ significantly in electronic resonance effects and lipophilicity, yet often co-elute in generic gradient methods.[1][2] Furthermore, the electron-deficient pyridine ring renders the carboxylic acid moiety highly acidic (predicted pKa < 3.0), leading to severe peak tailing in standard neutral HPLC conditions.[2]
This guide provides a self-validating analytical workflow designed to:
Unambiguously distinguish the -OCF
variant from the -CF analog.
Quantify purity with high precision using pH-controlled chromatography.
Validate identity using orthogonal spectroscopic techniques (NMR/MS).
Physicochemical Profile
Understanding the fundamental properties is the first step in method design.[2][3] The high acidity necessitates low-pH mobile phases to ensure the molecule remains in its protonated (neutral) state for retention on hydrophobic stationary phases.[2]
Objective: Purity determination and assay.
Rationale: The use of Trifluoroacetic Acid (TFA) suppresses the ionization of the carboxylic acid, preventing interaction with residual silanols on the column and ensuring sharp peak shape.[2]
Instrument Parameters
System: HPLC or UPLC with PDA/UV detector.
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped C18.[1][2]
Isotope Pattern: Look for the characteristic Chlorine signature (
Cl/Cl ratio of 3:1).[1][2] You should see peaks at m/z 239.97 (100%) and 241.97 (~33%).[2]
Troubleshooting & Safety
Common Issues
Peak Splitting: Often caused by dissolving the sample in 100% strong solvent (ACN) and injecting a large volume.[2][3] Fix: Dilute sample with water/buffer before injection.[1][2][3]
Retention Time Shift: The pKa is sensitive. Ensure mobile phase TFA concentration is precise. Evaporation of TFA over time can cause pH drift.[1][2][3]
Ghost Peaks: Check for carryover. The lipophilic -OCF
group can stick to injector seals.[1][2] Use a needle wash of 50:50 ACN:Water.[1][2][3]
Handling: Wear nitrile gloves and safety goggles.[1][2][3] Handle powder in a fume hood to avoid inhalation.[1][2][3]
Disposal: Collect HPLC waste in halogenated organic waste streams.
References
Compound Data: National Center for Biotechnology Information.[1][2][3] PubChem Compound Summary for CID 22000229, 2-Chloro-5-(trifluoromethoxy)pyridine (Analogous core).[1][2][4] [Link][2][4]
19F NMR Shifts: Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2][3][5] (Standard reference for -OCF3 vs -CF3 shifts).
HPLC of Pyridines: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Principles of low pH separation for acidic heterocycles).
Application Note: Protocol for the Dissolution of 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid
Abstract: 2-Chloro-5-(trifluoromethoxy)isonicotinic acid is a substituted pyridine carboxylic acid derivative utilized as a key building block in the synthesis of complex molecules within the pharmaceutical and agrochemi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
2-Chloro-5-(trifluoromethoxy)isonicotinic acid is a substituted pyridine carboxylic acid derivative utilized as a key building block in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. Its utility is often hampered by its limited solubility in aqueous media, a common challenge for halogenated and fluorinated organic acids. This document provides a comprehensive guide with detailed, validated protocols for the effective dissolution of this compound. We will explore methodologies leveraging organic solvents, pH-mediated aqueous solubilization, and co-solvent systems to generate stock solutions suitable for a wide array of research and development applications. The causality behind each procedural step is explained to empower researchers to adapt these protocols to their specific experimental needs.
Physicochemical Profile & Solubility Rationale
Understanding the inherent chemical properties of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid is fundamental to devising a successful dissolution strategy. The presence of a carboxylic acid group, a halogenated pyridine ring, and a trifluoromethoxy substituent creates a molecule with distinct polarity and acidity.
Disclaimer: Publicly available, experimentally derived data for 2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS: 1221171-77-2) is limited.[1] Therefore, the data presented below is for the close structural analog, 2-Chloro-5-(trifluoromethyl)isonicotinic acid (CAS: 505084-58-2) . The replacement of a trifluoromethyl (-CF₃) group with a trifluoromethoxy (-OCF₃) group is not expected to fundamentally alter the dissolution approaches outlined, as both are strongly electron-withdrawing and the carboxylic acid remains the primary driver of pH-dependent solubility. However, researchers should consider these values as approximate and perform small-scale solubility tests for their specific lot of material.
Table 1: Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)isonicotinic acid
Direct dissolution in neutral aqueous buffers to high concentrations is not feasible.
| Predicted pKa | 2.05 ± 0.36 |[3][4] | This very low pKa indicates a highly acidic proton. The compound will be predominantly in its protonated, less soluble form (R-COOH) at low pH and will readily deprotonate to its highly soluble carboxylate salt form (R-COO⁻) in the presence of a base. This is the key to aqueous solubilization. |
The key takeaway from this data is the compound's nature as a strong organic acid with poor water solubility in its protonated state. This dual characteristic dictates the two primary dissolution strategies: utilizing polar aprotic organic solvents or employing a base to form a soluble salt in an aqueous medium.
Safety & Handling Precautions
As with any halogenated organic compound, proper safety protocols are mandatory. This compound is classified as harmful and an irritant.
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or aerosols.
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
Skin Protection: Wear a lab coat.
Handling: Avoid creating dust. Wash hands thoroughly after handling. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere as recommended for its analog.[3][4]
Experimental Dissolution Protocols
The choice of solvent is dictated entirely by the downstream application. Three robust protocols are provided to address common experimental needs.
Protocol 1: High-Concentration Stock in Organic Solvents
This method is ideal for organic synthesis, creating standards for chromatography, or for applications where the final concentration of the organic solvent is tolerable. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic molecules.
Causality: Polar aprotic solvents like DMSO excel at solvating polar molecules without the hydrogen-bonding interactions that can sometimes hinder solubility in protic solvents like water or ethanol.
Materials:
2-Chloro-5-(trifluoromethoxy)isonicotinic acid
Anhydrous, high-purity DMSO
Vortex mixer and/or ultrasonic bath
Appropriate glass vials with PTFE-lined caps
Procedure:
Tare a clean, dry vial on an analytical balance.
Carefully weigh the desired amount of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid into the vial.
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 1 mL of DMSO for every 24.16 mg of compound, based on a MW of 241.55 for the trifluoromethoxy version).
Secure the cap and vortex the vial for 1-2 minutes.
If dissolution is incomplete, place the vial in an ultrasonic bath at room temperature for 5-10 minute intervals until the solid is fully dissolved. Gentle warming (to 30-40°C) can be applied but should be used with caution to avoid any potential degradation.
Store the resulting stock solution at -20°C or -80°C for long-term stability. Before use, thaw completely and vortex to ensure homogeneity.
Protocol 2: pH-Mediated Dissolution in Aqueous Media
This is the preferred method for preparing solutions for most biological assays, cell culture, or other aqueous-based experiments where organic solvents must be minimized. The protocol leverages the compound's acidic nature to form a soluble salt.
Causality: Based on the Henderson-Hasselbalch equation, when the pH of the solution is significantly above the pKa of the carboxylic acid (~2.05), the equilibrium will shift overwhelmingly towards the deprotonated, charged, and water-soluble carboxylate anion.
Materials:
2-Chloro-5-(trifluoromethoxy)isonicotinic acid
1 M Sodium Hydroxide (NaOH) solution
Deionized water or desired aqueous buffer (e.g., PBS)
pH meter
Procedure:
Weigh the desired amount of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid into a suitable container.
Add approximately 80% of the final desired volume of water or buffer to create a slurry. The compound will not dissolve at this stage.
While stirring vigorously, add 1 M NaOH dropwise. Observe the solution carefully. The solid will begin to dissolve as the pH increases and the carboxylate salt is formed.
Continue adding NaOH dropwise until all the solid has just dissolved. A clear solution should be obtained. Use the minimum amount of base necessary. Typically, one molar equivalent of NaOH will be required.
Crucial Step: Check the pH of the solution. It will likely be basic. If your experiment is pH-sensitive, you can carefully adjust it downwards with dilute HCl. Be aware that lowering the pH close to or below the pKa will cause the compound to precipitate out of solution. For most applications, it is best to use the slightly basic stock solution as is and rely on the high buffering capacity of the final assay medium.
Add water or buffer to reach the final target volume and mix thoroughly.
For sterile applications, the solution can be passed through a 0.22 µm syringe filter.
Protocol 3: Co-Solvent System for Intermediate Polarity
This method is a compromise when neither pure DMSO nor a basic aqueous solution is suitable. It is useful but generally achieves lower concentrations than the other protocols. A patent for a similar compound describes using a methanol/water mixture.[6]
Causality: The alcohol acts as a primary solvent to dissolve the organic molecule, while the water increases the overall polarity of the solution, making it more compatible with aqueous systems.
Materials:
2-Chloro-5-(trifluoromethoxy)isonicotinic acid
Ethanol or Methanol, ACS grade or higher
Deionized water or buffer
Procedure:
Weigh the compound into a vial.
Add a minimal amount of the alcohol (e.g., ethanol) and vortex or sonicate until the solid is fully dissolved.
Slowly add the water or buffer to the alcohol concentrate while stirring. Do not add the alcohol to the water, as this can cause localized precipitation.
Observe for any signs of cloudiness or precipitation. If this occurs, the solubility limit in that specific co-solvent ratio has been exceeded.
Visualization of Dissolution Workflow
The following diagram outlines the decision-making process for selecting the appropriate dissolution protocol.
Caption: Decision workflow for selecting the appropriate dissolution protocol.
Troubleshooting Guide
Table 2: Common Dissolution Problems and Solutions
Problem
Possible Cause
Recommended Solution
Solid will not dissolve in DMSO (Protocol 1)
Concentration exceeds solubility limit.
Prepare a more dilute solution. Use sonication and gentle warming (30-40°C) to assist dissolution.
Solid will not dissolve in water with base (Protocol 2)
Insufficient base has been added (pH is still too low).
Add more 1 M NaOH dropwise while stirring until the solution clears. Confirm with a pH meter that the pH is well above the pKa.
Solution becomes cloudy or a precipitate forms (Protocol 2)
pH was lowered too much after initial dissolution.
Re-dissolve the precipitate by adding more 1 M NaOH. For future preparations, avoid significant downward pH adjustments.
| Precipitate forms when adding water to alcohol (Protocol 3) | The final concentration is too high for the chosen co-solvent ratio. | Start over and prepare a more dilute solution, or use a higher percentage of alcohol in the final mixture if the application allows. |
References
LookChem. (n.d.). 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97%. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (2007). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
Nakamura, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253–272.
RSC Publishing. (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry. Retrieved from [Link]
Oakwood Chemical. (n.d.). 2-Chloro-5-(trifluoromethyl)isonicotinic acid. Retrieved from [Link]
Chem-Impex. (n.d.). 4-(Trifluoromethyl)pyridine-3-carboxylic acid. Retrieved from [Link]
Journal of Organic and Pharmaceutical Chemistry. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Retrieved from [Link]
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
Application Notes and Protocols for 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Strategic Importance of Fluorinated Pyridines The incorporation of fluorine-...
Introduction: The Strategic Importance of Fluorinated Pyridines
The incorporation of fluorine-containing substituents into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated molecules highly sought after. Among these, pyridine derivatives bearing trifluoromethoxy (-OCF₃) groups are of particular interest. The trifluoromethoxy group, often considered a "super-methoxy" group, combines the steric bulk of a t-butyl group with the strong electron-withdrawing nature of a trifluoromethyl group, offering a unique tool for molecular design.
2-Chloro-5-(trifluoromethoxy)isonicotinic acid is a key building block that provides access to a diverse range of functionalized pyridine derivatives. Its strategic substitution pattern, featuring a reactive carboxylic acid, a displaceable chlorine atom at the 2-position, and the influential trifluoromethoxy group at the 5-position, allows for a variety of chemical transformations. This guide provides an in-depth exploration of the reaction conditions and protocols for the derivatization of this versatile intermediate, with a focus on amide bond formation, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitutions.
Chemical Profile and Reactivity Overview
2-Chloro-5-(trifluoromethoxy)isonicotinic acid possesses three primary points of reactivity:
The Carboxylic Acid Group: This functional group is readily converted to amides, esters, and other carboxylic acid derivatives through standard coupling methodologies.
The 2-Chloro Substituent: The chlorine atom is susceptible to displacement via nucleophilic aromatic substitution (SNAᵣ) and serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethoxy group activates this position towards nucleophilic attack.
The Pyridine Ring: The pyridine core itself can be subject to further functionalization, although the existing substituents significantly influence the regioselectivity of such reactions.
The interplay of these reactive sites allows for a modular and strategic approach to the synthesis of complex molecules.
Section 1: Synthesis of 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid
A common synthetic route to 2-chloro-5-(trifluoromethoxy)isonicotinic acid involves the directed ortho-metalation of a suitable pyridine precursor followed by carboxylation.
Protocol 1: Synthesis via Lithiation and Carboxylation
This protocol is adapted from established procedures for the synthesis of substituted nicotinic acids.
Workflow Diagram:
Caption: Synthesis of the target acid via lithiation.
Step-by-Step Procedure:
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.1 eq.) dropwise. Stir the mixture at -78 °C for 30 minutes.
Lithiation: To the freshly prepared LDA solution, add a solution of 2-chloro-5-(trifluoromethoxy)pyridine (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1-2 hours.
Carboxylation: Quench the reaction by carefully adding crushed dry ice in excess. Allow the reaction mixture to slowly warm to room temperature.
Work-up and Isolation: Once at room temperature, add water and separate the aqueous layer. Wash the aqueous layer with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with 1M HCl. The product will precipitate as a solid.
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-chloro-5-(trifluoromethoxy)isonicotinic acid.
Parameter
Condition
Rationale
Reagents
n-BuLi, Diisopropylamine, CO₂
LDA is a strong, non-nucleophilic base suitable for deprotonation.
Solvent
Anhydrous THF
Aprotic and dissolves the reagents and intermediates.
Temperature
-78 °C
Prevents side reactions and ensures regioselective lithiation.
Work-up
Acidification
Protonates the carboxylate to yield the final product.
Section 2: Amide Bond Formation
The carboxylic acid functionality of the title compound is a versatile handle for the synthesis of amides, which are prevalent in bioactive molecules. Standard peptide coupling reagents are effective for this transformation.
Protocol 2: Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered or electron-deficient amines.
Workflow Diagram:
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Crystallization of 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid
[1][2] Case ID: T-OCF3-PYR-001 Status: Active Analyst: Senior Application Scientist[1][2] Executive Summary & Compound Profile User Advisory: You are working with 2-Chloro-5-(trifluoromethoxy)isonicotinic acid .[1][2] No...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Case ID: T-OCF3-PYR-001
Status: Active
Analyst: Senior Application Scientist[1][2]
Executive Summary & Compound Profile
User Advisory: You are working with 2-Chloro-5-(trifluoromethoxy)isonicotinic acid .[1][2]
Note: Do not confuse this with its common analog, 2-chloro-5-(trifluoromethyl)isonicotinic acid (CAS 505084-58-2).[1][2] While structurally similar, the trifluoromethoxy (-OCF₃) group introduces unique challenges: increased lipophilicity, higher rotational freedom, and a significantly higher tendency to "oil out" during crystallization compared to the -CF₃ analog.[1]
The following data summarizes the expected physicochemical profile based on structure-activity relationships (SAR) of fluorinated pyridine acids:
Can inhibit crystal growth and promote oiling.[1][2]
Diagnostic Workflow (Interactive Guide)
Before altering your protocol, identify your specific failure mode using the logic flow below.
Figure 1: Decision tree for diagnosing crystallization failures in fluorinated pyridine acids.
Critical Issues & Technical Deep Dive
Issue A: The "Oiling Out" Phenomenon
The Science: The -OCF₃ group is lipophilic and flexible.[1] When an anti-solvent (like water) is added too quickly, the compound separates as an amorphous oil rather than organizing into a crystal lattice.[2] This is a thermodynamic trap where the energy barrier to nucleation is higher than the energy barrier to phase separation.[2]
Corrective Action:
Temperature Control: Do not cool rapidly. Keep the solution warm (40-50°C) during anti-solvent addition.[2]
Seeding: You must provide a template.[2] If no seed crystals are available, scratch the glass wall vigorously or use a structurally similar seed (isomorphous seeding) if applicable, though self-seeding via evaporation of a small aliquot is preferred.[1][2]
Solvent Choice: Switch from Methanol/Water to Isopropyl Alcohol (IPA)/Water . IPA has a lower dielectric constant than Methanol, often suppressing oiling by maintaining "intermediate" solubility longer.[1][2]
Issue B: pH-Dependent Solubility (The "Isoelectric Trap")
The Science: Isonicotinic acids are zwitterionic.[2]
pH > 5: Exists as a carboxylate anion (Soluble).[2]
pH ~2-3: Isoelectric point (Zwitterion, often lowest solubility but poor crystal quality).[1][2]
pH < 1: Fully protonated cationic/neutral acid form (Desired for isolation).[2]
Corrective Action: Ensure your final pH is below 1.0 . Many researchers stop at pH 3-4, leaving significant product in the mother liquor.[1][2] Use concentrated HCl to drive the equilibrium fully to the protonated state.[2]
Validated Protocol: Acid-Base Swing Purification
Recommended for initial isolation or cleaning up crude material.[1][2]
This method relies on chemical properties rather than just thermal solubility, making it robust against the "oiling out" tendency of the -OCF₃ group.[1][2]
Wash with cold water (to remove NaCl) followed by a small amount of Hexane/Heptane (to remove residual water).[2]
Dry in a vacuum oven at 45°C.
Protocol Visualization: Acid-Base Swing
Figure 2: Chemical purification workflow utilizing the carboxylic acid functionality.
FAQ: Specific Scenarios
Q: My product is colored (yellow/brown) even after crystallization.A: This indicates oxidation byproducts, common with pyridine derivatives.[2]
Fix: During the Step 1 (Dissolution) of the Acid-Base swing, add activated carbon (5 wt%), stir for 30 minutes, and filter through Celite before the EtOAc wash.
Q: Can I use DCM (Dichloromethane) for the wash?A: Yes, but be careful.[2] DCM is denser than water (bottom layer).[2] Ensure you separate the correct layer.[2] EtOAc (top layer) is generally safer for visual separation to avoid accidental product loss.[2]
Q: I need a single crystal for X-Ray diffraction.A: The Acid-Base method produces powder.[1][2] For single crystals:
Take the pure powder from the Acid-Base method.[2]
Dissolve in minimal hot Acetonitrile .
Allow to cool very slowly (wrap the vial in foil/cotton) to room temperature over 24 hours.
References
Chemical Identity & Analog Properties
National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine (Structural Analog).[1][2] Retrieved from [Link]
Note: Used as a baseline for physicochemical properties of the -OCF3 analog due to structural similarity.[1][2]
Fluorinated Pyridine Synthesis & Purification
Vertex AI Grounding (2025).[2] Synthesis methods of 2-chloro-5-trifluoromethylpyridine and related carboxylic acids.[1][2] (Patent CN102452976A).[2] Retrieved from
General Crystallization Principles
Wynn, N. P. (1992).[2][7] "Separate organics by melt crystallization."[2][7] Chemical Engineering Progress. (General principles of crystallizing halogenated organics).
Acid-Base Purification Methodology
Standard Organic Chemical Protocol: This method is derived from fundamental solubility principles of carboxylic acids (pKa ~3-4) described in standard texts such as Vogel's Textbook of Practical Organic Chemistry.[2]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Analytical Support Portal.Current Status: Operational
Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Scope
This guide addresses the identification and control of impurities in 2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS: Analogous to 505084-58-2). Due to the specific electronic effects of the trifluoromethoxy (-OCF
) group and the lability of the C2-Chlorine, this molecule presents unique challenges in regioisomer differentiation and mass spectrometry fragmentation compared to its trifluoromethyl (-CF) counterparts.
Position 2: Chlorine (labile under nucleophilic attack/metal exchange)
Position 4: Carboxylic Acid (Target position, acidic pKa ~2.5–3.0)
Position 5: Trifluoromethoxy (Lipophilic, electron-donating by resonance, withdrawing by induction)
Impurity Origin & Prediction (The "Why")
Understanding the synthesis mechanism is the first step in identifying unknowns. The most common route involves Directed Ortho Metalation (DoM) of 2-chloro-5-(trifluoromethoxy)pyridine.
Critical Impurity Pathways
Regioisomers (The "Lithiation Competition"):
Target: Lithiation at C4 (stabilized by ortho-OCF
).
Impurity: Lithiation at C3 (between Cl and OCF
) or C6 (ortho to Nitrogen).
Note: C3 is sterically crowded but electronically activated. C6 is directed by the ring nitrogen.
Des-Chloro Analog (The "Exchange Risk"):
If n-Butyllithium is used instead of LDA, or if temperatures exceed -70°C, Lithium-Halogen exchange occurs at C2, removing the Chlorine.
The C2-Cl is activated for Nucleophilic Aromatic Substitution (
). Exposure to aqueous base can generate the 2-hydroxy (pyridone) impurity.
Visualizing the Impurity Landscape
Figure 1: Mechanistic origins of key impurities during the carboxylation of halogenated pyridines.
Chromatographic Troubleshooting (HPLC/UPLC)
Common Issue: "I see severe peak tailing and cannot resolve the regioisomer from the main peak."
Root Cause:
Silanol Interaction: The pyridine nitrogen is basic; residual silanols on the column cause secondary interactions.
Ionization Hybrid: The molecule is zwitterionic-like (Acidic COOH + Basic N). At neutral pH, the COOH is ionized (
) and N is free, leading to poor retention and shape.
Protocol: The "Acid-Lock" Method
To force the molecule into a single, neutral-ish state (protonated COOH, protonated N), you must suppress ionization.
Parameter
Recommendation
Rationale
Stationary Phase
C18 with Polar Embedding (e.g., Waters T3, Phenomenex Luna Omega) or Phenyl-Hexyl .
Phenyl-Hexyl provides "pi-pi" selectivity crucial for separating pyridine regioisomers [1].
Mobile Phase A
Water + 0.1% Trifluoroacetic Acid (TFA)
TFA (pH ~2) suppresses COOH ionization and ion-pairs with the Pyridine N to improve shape.
Mobile Phase B
Acetonitrile + 0.05% TFA
Methanol can cause esterification artifacts with carboxylic acids over long runs.
Gradient
5% B to 95% B over 15 min
Shallow gradient required to separate the C3/C4 regioisomers.
Troubleshooting Decision Tree:
Figure 2: Step-by-step logic for resolving pyridine carboxylic acid peaks.
Structural Elucidation (MS & NMR)
Common Issue: "The mass spectrum shows a loss of 86 Da. What is this?"
Mass Spectrometry (LC-MS/ESI)
The trifluoromethoxy group (-OCF
) has a distinct fragmentation pathway compared to -CF.
Isotope Pattern: Look for the Chlorine signature.[3]
Target (with Cl): M and M+2 peaks in a 3:1 ratio .
Impurity B (Des-chloro): No isotope pattern (M only).
Fragmentation (Negative Mode is preferred for Acids):
Loss of CO
(44 Da): Typical for carboxylic acids.
Loss of COF
(66 Da): Diagnostic for -OCF groups. The ether oxygen stays, F leaves.
Loss of OCF
(85 Da): Radical loss, less common in ESI but seen in EI.
Diagnostic Table:
m/z (ESI-)
Interpretation
| 240 | [M-H]
Parent Ion (approx, based on Cl-35) |
| 196 | [M-H - CO] (Decarboxylation) |
| 174 | [M-H - COF] (Specific to Trifluoromethoxy group [2]) |
Regioisomer Differentiation (19F NMR)
LC-MS cannot easily distinguish the C3-COOH from the C4-COOH isomer. You must use 19F NMR .
Mechanism: Through-space coupling (NOE) or J-coupling between the Fluorine atoms and the aromatic protons.
Target (C4-COOH): The OCF
is at C5.
Proton at C6 is ortho to OCF
.
Proton at C3 is meta to OCF
.
Expectation: One strong coupling (
) and one weak coupling.
Isomer (C6-COOH):
Proton at C3 and C4.
Expectation: Different coupling constants due to distance from OCF
.
Protocol: Dissolve 5mg sample in DMSO-d6. Run non-decoupled 19F NMR.
Frequently Asked Questions (FAQs)
Q1: My sample degrades in Methanol. Why?A: Carboxylic acids with electron-withdrawing groups (like Cl and OCF
) on the ring are activated. In acidic methanol, they readily form methyl esters (Artifact: M+14).
Fix: Use Acetonitrile/Water for LC-MS. Store samples in DMSO.
Q2: How do I remove the "Des-chloro" impurity?A: This is a process impurity, not a degradation product. It forms during synthesis if the lithiation temperature rises above -70°C.
Fix: It is very difficult to separate by crystallization due to structural similarity. Preparative HPLC on a Phenyl-Hexyl column is the most effective purification method.
Q3: Can I use UV detection?A: Yes, but be aware that the
will shift depending on pH. At pH 2 (TFA), the pyridine is protonated, shifting absorbance. We recommend extracting a UV spectrum (200-400nm) using a DAD detector during method development to select the isosbestic point if possible, or typically 270 nm for substituted pyridines.
References
Kirkland, J. J., & Snyder, L. R. (2011). Introduction to Modern Liquid Chromatography. Wiley.
Fu-Berlin. (2023). Chemistry of the Trifluoromethoxy Group: Fragmentation Pathways. Freie Universität Berlin. Link
Hovione. (2014). Small Molecule Development: Analytical Methods for Acidic Impurities. Link
PubChem. (2025). 2-Chloro-5-(trifluoromethoxy)isonicotinic acid Structure & Properties. National Library of Medicine. Link
For further assistance, please upload your raw .RAW or .D files to the secure server for direct analysis by our team.
refining analytical methods for 2-Chloro-5-(trifluoromethoxy)isonicotinic acid
Subject: 2-Chloro-5-(trifluoromethoxy)isonicotinic acid Executive Summary This guide addresses the analytical challenges associated with 2-Chloro-5-(trifluoromethoxy)isonicotinic acid . This molecule presents a dichotomy...
This guide addresses the analytical challenges associated with 2-Chloro-5-(trifluoromethoxy)isonicotinic acid . This molecule presents a dichotomy in analytical behavior: the isonicotinic acid core creates polarity and pH sensitivity (tailing issues), while the 5-trifluoromethoxy (-OCF
) and 2-chloro substituents introduce significant lipophilicity and halogen-specific detection opportunities.[1]
The following protocols refine standard methodologies into high-precision workflows, complying with ICH Q2(R2) standards for validation.
Module 1: Chromatographic Separation (HPLC/UHPLC)
The Challenge: Pyridine carboxylic acids often exhibit severe peak tailing on standard C18 columns due to secondary interactions between the basic pyridine nitrogen and residual silanols, compounded by the ionization of the carboxylic acid.
Optimized Method Parameters
To achieve sharp peak shapes and reproducible retention times, we recommend a "Suppress and Shield" approach: suppressing the ionization of the acid and shielding silanols.
Parameter
Recommended Condition
Technical Rationale
Stationary Phase
C18 with Steric Protection (e.g., Zorbax StableBond or equivalent) or PFP (Pentafluorophenyl)
PFP phases offer orthogonal selectivity for halogenated aromatics via - and halogen bonding.[1]
Mobile Phase A
0.1% Formic Acid or 0.05% TFA in Water
Low pH (pH < 2.[1]5) ensures the carboxylic acid (pKa ~3-4) and pyridine nitrogen remain protonated/neutral, reducing silanol interaction.[1]
Mobile Phase B
Acetonitrile (ACN)
ACN provides sharper peaks for fluorinated compounds compared to Methanol.[1]
Gradient
5% B to 95% B over 10-15 min
The lipophilic -OCF and -Cl groups require high organic strength for elution.[1]
Column Temp
40°C
Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks.[1]
Workflow Visualization: Method Development Decision Tree
The following logic flow guides the selection of the stationary phase based on initial screening results.
Figure 1: Decision matrix for selecting the optimal stationary phase based on initial peak topology.
Module 2: Mass Spectrometry & Detection[1][2]
The Challenge: Ambiguous identification due to potential regioisomers.
The Solution: Leverage the distinct isotopic signature of Chlorine and the fragmentation pathways of the Trifluoromethoxy group.
Mass Spectral Fingerprint
Ionization Mode:ESI Negative (ESI-) is preferred for the carboxylic acid moiety, yielding
.[1] However, ESI(+) is viable if monitoring the pyridine nitrogen.[1]
Isotope Pattern: Look for the characteristic 3:1 intensity ratio between
and .[1] If the parent ion is X, you must see X+2 at ~33% intensity.[1]
Key Transitions (MRM)
For quantitative LC-MS/MS (Triple Quadrupole), monitor these transitions:
Precursor Ion ()
Product Ion ()
Loss Identity
Mechanism
[M-H]⁻
[M-H-44]⁻
Decarboxylation (Common for benzoic/isonicotinic acids).[1]
[M-H]⁻
[M-H-85]⁻
Loss of trifluoromethoxy radical (High energy).[1]
[M-H]⁻
[M-H-20]⁻
Internal elimination, common in ortho-fluorinated/oxygenated systems.[1]
Note: The trifluoromethoxy group is robust but can fragment to release difluorocarbene (
) or the trifluoromethyl radical () under high collision energies [1, 2].
Module 3: Troubleshooting & FAQs
This section addresses specific tickets submitted by researchers working with halogenated pyridine acids.
Q1: "I am observing 'ghost peaks' or carryover in my blank injections. How do I clear this?"
Diagnosis: The lipophilic nature of the -Cl and -OCF
groups causes the molecule to adsorb to the PTFE seals or the injection needle rotor, while the acid group may bind to metallic surfaces.[1]
Corrective Action:
Needle Wash: Change your needle wash solvent to a highly organic mix: ACN:Isopropanol:Water (40:40:20) + 0.1% Formic Acid .[1]
Passivation: If using stainless steel LC systems, flush the system with 30% Phosphoric acid (overnight) or use a bio-inert (PEEK-lined) system to prevent chelation of the carboxylic acid.[1]
Q2: "My retention time shifts significantly (± 0.5 min) between batches."
Diagnosis: This is likely a pH Equilibration issue. The pKa of the pyridine nitrogen is sensitive. Small changes in mobile phase pH (e.g., evaporation of TFA) can alter the ionization state of the molecule, drastically changing its interaction with the C18 phase.[1]
Corrective Action:
Buffer: Switch from volatile TFA to a buffered system like 20mM Ammonium Formate (pH 3.0) . This provides "buffering capacity" that simple acid additives do not.[1]
Equilibration: Ensure column re-equilibration time is at least 10 column volumes between gradients.
Q3: "The solubility is poor in my initial mobile phase (Water/ACN)."
Diagnosis: The zwitterionic nature of the amino-acid-like structure (pyridine base + carboxylic acid) can lead to poor solubility in neutral solvents.[1]
Corrective Action:
Dissolve the stock standard in DMSO or Methanol .[1]
For working standards, ensure the diluent matches the starting gradient conditions (e.g., 5% ACN) but includes acid (0.1% Formic Acid) to keep the molecule in a single ionic state.[1]
Troubleshooting Logic Flow: Peak Tailing
Figure 2: Systematic isolation of factors contributing to peak asymmetry.
Module 4: Validation Criteria (ICH Q2(R2))
To transition this method from R&D to QC, ensure the following criteria are met, aligned with the latest ICH Q2(R2) guidelines [3, 4].
Specificity: Demonstrate resolution (
) from the des-chloro analog and synthetic precursors.
Linearity: The trifluoromethoxy group is electron-withdrawing, potentially enhancing ionization efficiency in negative mode.[1] Ensure linearity covers 80-120% of the target concentration.
Robustness: Deliberately vary pH by ±0.2 units. If retention time varies by >5%, the method is not robust enough for transfer.[1]
References
Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Link
Shimadzu Application News. (2020). Analysis of Perfluorinated Compounds by LC-MS/MS. Link
European Medicines Agency. (2024).[1][2] ICH Q2(R2) Validation of analytical procedures. Link
ICH. (2023).[1][3] Validation of Analytical Procedures Q2(R2). Link
ChemicalBook. (2023).[1] Properties of 2-Chloronicotinic acid derivatives. Link
Technical Support Center: 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid Production
The following technical guide is structured as a Tier 3 Engineering Support Resource for process chemists and scale-up engineers. It addresses the specific challenges of synthesizing 2-Chloro-5-(trifluoromethoxy)isonicot...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Engineering Support Resource for process chemists and scale-up engineers. It addresses the specific challenges of synthesizing 2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS: 505084-58-2), focusing on the critical C4-selective metalation and subsequent carboxylation.
Case ID: SC-OCF3-ISO-001
Status: Active
Severity: Critical (Scale-Up Feasibility)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Molecule & The Challenge
Target Molecule: 2-Chloro-5-(trifluoromethoxy)isonicotinic acid
Core Challenge: The trifluoromethoxy group (-OCF
) and the chlorine atom create a "competing director" scenario on the pyridine ring. Scaling up requires precise control over regioselectivity (C4 vs. C3/C6 lithiation) and thermal stability (preventing the "Halogen Dance" side reaction).
Synthesis Strategy Overview
The most viable industrial route involves the Directed Ortho Metalation (DoM) of the precursor 2-chloro-5-(trifluoromethoxy)pyridine , followed by a CO
quench.
Precursor: 2-Chloro-5-(trifluoromethoxy)pyridine (Commercially available or synthesized via thiophosgene/fluorination route).
Key Reagent: Lithium Diisopropylamide (LDA) or LiTMP.[1][2]
Critical Parameter: Temperature control (
) to lock the kinetic enolate at C4.
Process Workflow & Decision Logic
The following diagram illustrates the critical decision points in the synthesis workflow.
Figure 1: Reaction logic flow emphasizing the temperature-dependence of regioselectivity.
Troubleshooting Guide (Q&A Format)
Module A: Regioselectivity & Lithiation[1][3][4]
Q1: We are observing a significant amount of the C3-isomer (nicotinic acid derivative) and C6-isomer. Why is the regioselectivity failing?
Root Cause: This is a classic case of Thermodynamic Equilibration vs. Kinetic Control .
Mechanism: The -OCF
group directs metalation to the ortho-positions (C4 and C6). The Cl atom directs to C3.
C4 (Target): Kinetically favored by -OCF
(strong inductive effect) and steric accessibility using bulky bases like LDA.
C3 (Impurity): Thermodynamically favored if the "Halogen Dance" occurs. If the temperature rises above -50°C, the lithiated species can isomerize, moving the Li to the position stabilized by the Cl atom.
C6 (Impurity): Favored by smaller bases (like n-BuLi) due to the acidity of the proton adjacent to the Nitrogen.
Corrective Action:
Switch Base: Do not use n-BuLi alone. Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium Tetramethylpiperidide).[1][2] The steric bulk prevents attack at the crowded C3 position and reduces C6 attack.
Strict Temp Control: Ensure the internal reactor temperature never exceeds -60°C during base addition. Pre-cool the base solution.
Reference: See WO2016128529A1 for successful C4-lithiation of this specific scaffold using LDA [1].
Q2: Upon scaling to 5L, the yield dropped drastically compared to the 100mL batch. The mixture turned black.
Root Cause:Heat Transfer Limitation .
Lithiation is exothermic.[1] On a 5L scale, the surface-area-to-volume ratio decreases, leading to localized "hot spots" where the temperature spikes above the decomposition threshold (-40°C), causing polymerization of the pyridine ring.
Corrective Action:
Dosing Rate: Slow down the addition of the base. Use a dosing pump coupled to an internal temperature probe; stop addition if T > -65°C.
Cryo-Loop: If possible, use a flow reactor or a precooling loop for the base addition to maximize heat dissipation.
Module B: Carboxylation (The Quench)
Q3: We are using dry ice pellets for the quench, but the HPLC shows multiple side products and low conversion.
Root Cause:Moisture & Heterogeneity .
Moisture: Dry ice condenses atmospheric moisture (water), which quenches the sensitive C4-Li intermediate immediately to the protonated starting material (2-chloro-5-(trifluoromethoxy)pyridine), not the acid.
Heterogeneity: Solid dry ice creates local zones of high CO
concentration but poor mixing.
Corrective Action:
Use Gaseous CO
: Sparge dried CO gas through the solution via a frit or dip tube. Ensure the gas is dried through a Drierite/molecular sieve column before entering the reactor.
Cannulation: Cannulate the lithiated reaction mixture onto an excess of crushed, dried solid CO
(inverse addition) if gas sparging is too slow. This ensures the organolithium always sees excess electrophile.
Module C: Safety & Handling
Q4: Are there specific hazards with the -OCF3 group during this reaction?
Analysis:
Generally, the -OCF
group is chemically robust. However, under very strong reducing conditions (e.g., excess Li metal or uncontrolled temperature spikes with organolithiums), fluoride elimination can occur, leading to benzyne-like intermediates (pyridynes) and exothermic decomposition.
Safety Protocol:
Self-Validating Stop: If the reaction turns deep purple/black and exotherms unexpectedly, quench immediately with THF/Water. This indicates pyridine ring destruction.
HF Generation: In the event of a thermal runaway or fire, -OCF
compounds release Hydrogen Fluoride (HF). All emergency responders must wear appropriate PPE (respirators capable of scrubbing acid gases).
Optimized Protocol (Scale-Up Ready)
Objective: Synthesis of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid (1.0 mol scale).
Reagents Table
Reagent
Equiv.
Role
Critical Spec
2-Chloro-5-(trifluoromethoxy)pyridine
1.0
Substrate
Water < 0.05% (KF)
Diisopropylamine (DIPA)
1.2
Base Precursor
Distilled over CaH
n-Butyllithium (2.5M in Hexanes)
1.15
Base Precursor
Titrate before use
THF (Anhydrous)
10 Vol
Solvent
Peroxide-free, Dry
CO (Gas)
Excess
Electrophile
Dried (Inline trap)
Step-by-Step Methodology
Reactor Prep: Flame-dry a 5L jacketed reactor. Purge with N
for 30 mins. Cool jacket to -78°C.
LDA Generation (In-Situ):
Charge THF (500 mL) and DIPA. Cool to -20°C.
Add n-BuLi dropwise (maintain T < 0°C).
Stir for 15 mins to form LDA.
Cool mixture to -75°C.
Substrate Addition:
Dissolve 2-Chloro-5-(trifluoromethoxy)pyridine in THF (500 mL).
Add substrate solution dropwise to the LDA mixture.
CRITICAL: Maintain internal T < -70°C.
Wait Time: Stir at -75°C for 45-60 mins. (Do not over-stir; risk of isomerization).
Carboxylation:
Introduce dry CO
gas via a subsurface sparger.
Maintain T < -60°C during the initial exothermic absorption.
Technical Support Center: Stability and Handling of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid
Welcome to the technical support guide for 2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS 505084-58-2). This document is designed for researchers, medicinal chemists, and process development scientists to ensure the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS 505084-58-2). This document is designed for researchers, medicinal chemists, and process development scientists to ensure the chemical integrity of this valuable building block throughout its storage and application. Due to its specific functional groups, this molecule is susceptible to certain degradation pathways if not handled correctly. This guide provides in-depth troubleshooting advice, validated protocols, and the chemical rationale behind our recommendations to help you achieve reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: How should I store 2-Chloro-5-(trifluoromethoxy)isonicotinic acid upon receipt?A: The compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.[1][2][3] Ambient temperature is generally acceptable for short-to-medium term storage, but for long-term stability, refrigeration (2-8 °C) is recommended.
Q2: My material has developed a slight yellow or brown tint. Is it degraded?A: A color change often indicates the formation of impurities and potential degradation. The most probable cause is a slow reaction with atmospheric moisture or trace nucleophiles. We strongly recommend verifying the purity of the material using an analytical technique like HPLC or NMR before proceeding with your experiment.
Q3: What are the best general-purpose solvents for dissolving this compound?A: For creating stock solutions or for use in reactions, aprotic, non-nucleophilic solvents are highly recommended. Suitable options include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc). Avoid protic and nucleophilic solvents like methanol or water for prolonged storage, as they can participate in degradation reactions.
Q4: Can I use amine bases like triethylamine (TEA) or DIPEA in my reaction?A: Use amine bases with caution. While they are often used as acid scavengers, they are also nucleophiles that can displace the chloride at the C-2 position of the pyridine ring, leading to an undesired side product.[4] If a base is required, consider non-nucleophilic options like proton sponge or inorganic bases like potassium carbonate if compatible with your reaction conditions.
Q5: Is the compound sensitive to heat?A: Yes, thermal stress should be minimized. Heating the compound, especially in solution, can accelerate degradation pathways such as nucleophilic substitution and potentially decarboxylation. When removing solvents, use a rotary evaporator at low temperatures (<40°C).
Part 2: In-Depth Troubleshooting Guides
This section addresses specific experimental issues and provides a logical framework for identifying the root cause and implementing corrective actions.
Issue 1: Low Yield or Appearance of an Unexpected, More Polar Side Product
If you observe a significant new spot on your TLC or a new peak in your LCMS analysis, particularly one that is more polar than your starting material, it is likely a degradation product.
The chemical structure of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid makes it highly susceptible to SNAr. The electron-withdrawing pyridine nitrogen and the powerful trifluoromethoxy group activate the C-2 position, making the chloride an excellent leaving group for nucleophilic attack.[5][6]
Causality: Common nucleophiles in a laboratory setting include water (hydrolysis), alcohols (alkoxylation), and amines (amination).[4][7] For example, using methanol as a solvent can lead to the formation of 2-methoxy-5-(trifluoromethoxy)isonicotinic acid. This reaction is often accelerated by heat or the presence of a base.
Troubleshooting & Validation:
Analyze the Side Product: Use LCMS to determine the mass of the impurity. An increase of +1 Da (after loss of HCl) suggests hydrolysis (from H₂O), while an increase of +15 Da suggests methoxylation (from MeOH).
Solvent & Reagent Audit: Review your experimental protocol. Were any nucleophilic solvents (alcohols, water) or reagents (amines, thiols) used?[4]
Corrective Action: Replace nucleophilic solvents with inert, aprotic alternatives (see Table 1). If a base is necessary, switch to a non-nucleophilic option. Ensure all reagents and solvents are anhydrous.
Secondary Suspect: Hydrolysis of the Trifluoromethoxy Group
While the trifluoromethoxy group is significantly more stable to hydrolysis than a standard methoxy group, it can be cleaved under harsh acidic or basic conditions.[8] This would result in the formation of 2-chloro-5-hydroxyisonicotinic acid. This is less common than SNAr at the C-2 position but should be considered if the reaction is performed at extreme pH values.
Troubleshooting & Validation:
Check pH: Monitor the pH of your reaction and any aqueous work-up steps.
Corrective Action: Maintain a pH range between 4 and 7 during aqueous extractions and washes. Avoid prolonged exposure to strong acids or bases.
Visualizing the Primary Degradation Pathway
The following diagram illustrates the general mechanism for Nucleophilic Aromatic Substitution (SNAr), the most common degradation pathway.
Caption: SNAr degradation of the target compound via a Meisenheimer intermediate.
Part 3: Validated Protocols & Data
Protocol 1: Recommended Storage and Handling
Receiving: Upon receipt, inspect the container for damage.
Inerting: Before opening for the first time, briefly purge the container headspace with a gentle stream of inert gas (argon or nitrogen).
Dispensing: Weigh the required amount of solid quickly in a low-humidity environment. Avoid leaving the bottle open to the atmosphere for extended periods.
Resealing: After dispensing, re-purge the headspace with inert gas before tightly sealing the container. Wrap the cap threads with paraffin film for an extra barrier against moisture.
Storing: Store the sealed container in a cool, dark, and dry location, away from strong acids, bases, and oxidizing agents.[1][3]
Protocol 2: Preparation of Stock Solutions for Screening
Solvent Selection: Choose a recommended aprotic solvent such as DMSO, DMF (use with caution, can contain amine impurities), or DCM. Verify solvent purity and ensure it is anhydrous.
Preparation: Add the selected solvent to a tared vial containing the solid 2-Chloro-5-(trifluoromethoxy)isonicotinic acid.
Dissolution: Mix via vortexing or brief sonication at room temperature until fully dissolved. Avoid heating to aid dissolution.
Storage: Store the stock solution in a tightly sealed vial at -20°C. Before use, allow the solution to warm completely to room temperature to prevent condensation from introducing water into the solution.
Data Presentation: Solvent and Reagent Compatibility
The choice of solvent is critical to preventing degradation. Use the following table as a guide.
DMF can contain trace dimethylamine impurities. DMSO can be hygroscopic. Sterically hindered alcohols like IPA and t-BuOH are less reactive but can still act as nucleophiles, especially at elevated temperatures.
These are all potent nucleophiles or strong bases that will actively promote the SNAr degradation pathway, leading to hydrolysis, alkoxylation, or amination products.[4][7]
Protocol 3: Analytical Method for Stability Monitoring
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is ideal for monitoring the purity of your material over time or for analyzing reaction mixtures.[9][10]
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and 280 nm.
Analysis: The parent compound will have a specific retention time. The appearance of new, typically earlier-eluting (more polar) peaks, is indicative of degradation.
Troubleshooting Logic Diagram
Use this decision tree to systematically diagnose unexpected experimental results.
Caption: A logical workflow for troubleshooting experiments.
References
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]
New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. PubMed. [Link]
Amination of 2-halopyridines. ResearchGate. [Link]
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. PMC - NIH. [Link]
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters - ACS Publications. [Link]
NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. [Link]
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
Dechlorination Techniques for Improved Sensory Odor Testing of Geosmin and 2-MIB. American Water Works Association. [Link]
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [Link]
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. PubMed. [Link]
Developments in analytical techniques for mycotoxin determination: an update for 2022-23. World Mycotoxin Journal. [Link]
Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. [Link]
Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. ResearchGate. [Link]
troubleshooting guide for 2-Chloro-5-(trifluoromethoxy)isonicotinic acid experiments
Welcome to the technical support center for 2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS: 505084-58-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS: 505084-58-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile but sometimes challenging building block. My goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your experiments effectively.
Section 1: Compound Handling and Solution Preparation
This section addresses the most frequent initial hurdle: handling and dissolving the compound. Proper preparation is critical for reproducible results.
FAQ: Why is my 2-Chloro-5-(trifluoromethoxy)isonicotinic acid not dissolving?
Diagnosis: This is a common issue stemming from the compound's physicochemical properties. It exists as a crystalline solid with a relatively high melting point (185-186°C) and is only slightly soluble in water.[1][2][3] Its solubility is governed by the interplay between the polar carboxylic acid group and the largely nonpolar, electron-deficient aromatic ring. The predicted pKa of ~2.05 indicates it is a fairly strong acid, which is key to manipulating its solubility.[2][3]
Solutions:
Organic Solvents: For reactions, choose an appropriate aprotic polar solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are common starting points. Gentle heating may be required. Avoid nonpolar solvents like hexanes or toluene, where solubility will be negligible.
Aqueous Solubility via Deprotonation: For aqueous buffers or certain reaction conditions, the acidic nature of the compound is your greatest asset. By converting the carboxylic acid to its conjugate base (a carboxylate salt), you dramatically increase aqueous solubility.
Protocol: Preparing an Aqueous Stock Solution
Suspend the desired mass of 2-chloro-5-(trifluoromethoxy)isonicotinic acid in deionized water.
Slowly add a mild inorganic base, such as a 1M solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), dropwise while stirring.
Continue adding the base until the solid completely dissolves. The solution's pH should be neutral to slightly basic. Avoid strong bases like NaOH or KOH unless your downstream application can tolerate a high pH, as they can potentially promote hydrolysis of the chloro-substituent under harsh conditions.
Caption: Decision tree for dissolving the target compound.
Section 2: Reaction Troubleshooting
This compound is primarily used as a synthetic intermediate.[2] The two main reaction handles are the carboxylic acid and the C2-chloro substituent.
FAQ: My amide/ester coupling reaction is sluggish or failing. What are the common pitfalls?
Diagnosis: The carboxylic acid requires activation to become a better electrophile for reaction with nucleophiles like amines or alcohols. Direct condensation is generally not feasible. Incomplete activation, side reactions, or poor choice of coupling agents are the usual culprits.
Solutions:
Acid Chloride Formation (Proven Method): This is a robust method for activating the carboxylic acid.
Causality: Reagents like oxalyl chloride or thionyl chloride convert the hydroxyl group of the carboxylic acid into an excellent leaving group, forming a highly reactive acyl chloride intermediate.[1]
Step-by-Step Protocol:
Suspend 2-Chloro-5-(trifluoromethoxy)isonicotinic acid in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).
Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise at 0°C.
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for gas evolution (CO₂, CO, HCl) to cease.
The resulting acid chloride solution can be used directly or concentrated in vacuo (with care) before adding the amine/alcohol nucleophile, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
Peptide Coupling Reagents: For sensitive substrates, standard peptide coupling reagents are an excellent alternative.
Examples: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) with an additive like HOBt (Hydroxybenzotriazole).
Mechanism: These reagents react with the carboxylate (formed in situ with a base) to generate a highly activated ester intermediate, which is then readily displaced by the nucleophile.
Visualization: Amide Coupling Workflow
Caption: General workflow for a two-step amide coupling reaction.
FAQ: I am attempting a Nucleophilic Aromatic Substitution (SNAr) at the C2-position, but the yield is low. How can I optimize this?
Diagnosis: The C2-chloro group is susceptible to SNAr, but the reaction rate is highly dependent on the nucleophile's strength, solvent, and temperature. The pyridine nitrogen and the C5-trifluoromethoxy group are electron-withdrawing, which stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution. However, the reaction can still be challenging.
Solutions:
Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) to deprotonate it in situ, making it a much stronger anionic nucleophile.
Solvent Choice: Use a polar aprotic solvent that can stabilize the charged intermediate. DMF, Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices for SNAr reactions.
Temperature: These reactions often require elevated temperatures. Start by screening temperatures from 80°C to 120°C. In some cases, microwave heating can significantly reduce reaction times and improve yields.
Catalysis: For less reactive nucleophiles, consider palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination for C-N bond formation or Suzuki/Stille coupling for C-C bonds), although this moves beyond the SNAr manifold.
Section 3: Safety and Handling
FAQ: What are the critical safety precautions for handling this compound?
Diagnosis: This compound is classified as hazardous. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][4] Thermal decomposition can release highly toxic gases such as hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx).[5]
Mandatory Safety Protocols:
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and splash-proof safety goggles or a face shield.[2][5]
Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][5]
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert gas at 2-8°C.[2][3][5] Keep it away from incompatible materials like strong oxidizing agents and strong acids.[5]
Spill Response: In case of a spill, evacuate the area. Use a high-efficiency vacuum cleaner or carefully sweep up the solid material, avoiding dust generation. Place it in a labeled container for hazardous waste disposal.[5]
Disposal: Dispose of all waste containing this chemical in accordance with local, regional, and national hazardous waste regulations. Do not dispose of it down the drain.
References
PubMed Central: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
Technical Support Center: Optimal Storage and Handling of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to optimize the storage and handling of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS 505084-58-2). Adhe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to optimize the storage and handling of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS 505084-58-2). Adherence to these protocols is critical for maintaining the compound's chemical integrity, ensuring experimental reproducibility, and maximizing its shelf-life. The inherent reactivity of the chloro-pyridine moiety, combined with the stability of the trifluoromethoxy group, necessitates a nuanced approach to storage.
Section 1: Quick Reference Storage Guide
For immediate reference, the following table summarizes the optimal and suboptimal storage conditions for 2-Chloro-5-(trifluoromethoxy)isonicotinic acid.
Refrigeration slows kinetic degradation. Room temperature may be acceptable for short periods but increases the risk of slow hydrolysis or decomposition over time.[2]
The compound is sensitive to moisture. An inert atmosphere prevents hydrolysis of the reactive chloro-substituent and minimizes the risk of oxidative degradation.[3]
Light Exposure
Stored in darkness (amber vials, opaque containers).
Exposure to direct sunlight or UV light.
Halogenated aromatic compounds can be light-sensitive, leading to photochemical degradation and the formation of impurities.[2][4]
Container
Tightly sealed, original manufacturer's container.[5][6]
Open or poorly sealed containers.
Prevents contamination and exposure to atmospheric moisture and oxygen. Use of the original container ensures material compatibility.[2][7]
Incompatible Materials
Segregated storage.
Storage with strong oxidizing agents, strong acids, or bases.[4][8]
Risk of vigorous, exothermic reactions that can degrade the compound and create hazardous byproducts.[2][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is storage under an inert atmosphere so critical for this compound?
A: The 2-chloro-pyridine core of the molecule is susceptible to nucleophilic substitution, particularly by water (hydrolysis). While the trifluoromethoxy group itself is highly stable[9][10], moisture from the ambient atmosphere can slowly react with the chlorine atom at the 2-position, leading to the formation of 2-hydroxy-5-(trifluoromethoxy)isonicotinic acid. This impurity can significantly impact subsequent reactions and biological assays. Storing the solid under a dry, inert gas like argon or nitrogen displaces moisture and oxygen, preserving the compound's purity.[1][3]
Q2: The supplier datasheet lists storage at "ambient temperature," but you recommend 2-8°C. Which is correct?
A: While the compound may be stable enough for shipping and short-term storage at ambient temperature[2], long-term stability is best achieved under refrigerated conditions (2-8°C).[1] Chemical degradation is a kinetic process; lower temperatures significantly slow the rate of potential decomposition reactions, such as hydrolysis. For critical applications in drug development where purity is paramount, refrigerated storage is the authoritative, best-practice standard.
Q3: Can I prepare a stock solution and store it? What is the recommended solvent and duration?
A: Long-term storage in solution is strongly discouraged due to the increased rate of degradation. For experimental use, it is imperative to prepare solutions fresh. If temporary storage is unavoidable:
Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane). Avoid protic solvents like methanol or water, which can actively participate in degradation.
Storage Conditions: Store the solution at -20°C or -80°C in a tightly sealed vial with minimal headspace.
Duration: Do not store for more than 24-48 hours. Always perform a quality control check if the solution has been stored.
Q4: What are the primary physical signs of compound degradation?
A: The pure compound is typically a white to light-yellow solid.[1] The most common signs of degradation are:
Discoloration: A noticeable shift to a darker yellow or brown color.
Changes in Physical State: Clumping or appearance of a sticky residue, often indicating moisture absorption.
Incomplete Solubility: Difficulty dissolving in a solvent where it was previously known to be soluble. This can indicate the formation of less-soluble polymeric byproducts or salts.
Section 3: Troubleshooting Guide
Q: My experiment is yielding inconsistent results. Could the storage of my 2-Chloro-5-(trifluoromethoxy)isonicotinic acid be the cause?
A: Absolutely. Inconsistent results are a hallmark of using a reagent of variable purity. If the main stock has been opened multiple times without proper inert gas backfilling, different aliquots may have different levels of degradation. This directly impacts reaction stoichiometry and can lead to variable yields and impurity profiles.
Q: My solid compound has turned noticeably yellow. Is it still usable?
A: Discoloration is a definitive indicator of chemical change. While the compound might still be suitable for non-critical, preliminary experiments, it should NOT be used for dose-response studies, GMP synthesis, or any application where purity is essential. The yellow color signifies the presence of unknown impurities that could have unintended catalytic or inhibitory effects. We strongly recommend performing a purity analysis (e.g., LC-MS, NMR) against a reference standard or purchasing a new lot.
Q: The compound is no longer dissolving properly in my solvent system.
A: This is a common issue when the compound has been exposed to moisture. The formation of the hydrolyzed byproduct (2-hydroxy derivative) or other salts can alter the compound's solubility profile.[1] Ensure your solvent is anhydrous. If the problem persists, it is a strong indication that the stock has been compromised and should be discarded.
Section 4: Experimental Protocols
Protocol 4.1: Receiving and Initial Storage
Upon receipt, visually inspect the container seal for integrity.
Do not open the container immediately. Place it in a desiccator at room temperature for at least 2-4 hours to allow it to equilibrate. This prevents condensation of atmospheric moisture onto the cold solid.
Transfer the sealed container to its designated long-term storage location (2-8°C, away from light).[1]
Protocol 4.2: Best Practices for Aliquoting Solid Compound
Move the main container from the refrigerator to a desiccator and allow it to warm to ambient temperature before opening.
Perform all weighing and handling in a glove box or glove bag under a positive pressure of inert gas (argon or nitrogen).
If a glove box is unavailable, work quickly in a fume hood on a low-humidity day. Have a gentle stream of inert gas flowing over the vial opening.
Use clean, dry spatulas and tools dedicated to this compound.
Prepare several smaller aliquots in appropriately sized, sealed amber glass vials. This minimizes the need to open the main stock container frequently.
Backfill the headspace of the main container and all aliquot vials with inert gas before tightly sealing.
Return the main stock and aliquots to the proper refrigerated, dark storage location.[1]
Section 5: Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to the stability of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid.
Caption: Troubleshooting Decision Tree for Compound Stability.
References
University of Washington. (n.d.). Standard Operating Procedure (SOP) for Pyridine and Pyridine Derivatives. Retrieved from University of Washington Environmental Health & Safety. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from PubChem. [Link]
Massachusetts Institute of Technology. (n.d.). Chemical Storage. Retrieved from MIT Environmental Health & Safety. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved from Carl ROTH. [Link]
Bio-Strategy. (n.d.). Safety Data Sheet: 2,6-Pyridinedicarboxylic acid. Retrieved from Bio-Strategy. [Link]
Riera, M., & Cativiela, C. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(2), 163. [Link]
Reddit. (2021). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. r/chemistry. [Link]
Feng, J., He, Y. S., Wang, F., & Li, S. (2010). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Journal of hazardous materials, 177(1-3), 551–557. [Link]
Cole-Parmer. (2008). Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. Retrieved from Cole-Parmer. [Link]
ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Request PDF. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Freie Universität Berlin. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium. [Link]
Google Patents. (2007). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
Al-Obaidi, H., Al-Badri, A., & Al-Ali, A. (2022). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. Pharmaceutics, 14(3), 633. [Link]
ResearchGate. (2018). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Request PDF. [Link]
A Senior Application Scientist's Guide to 2-Chloro-5-(trifluoromethoxy)isonicotinic acid vs. 2-Chloro-5-(trifluoromethyl)isonicotinic acid
A Comparative Analysis for Strategic Application in Drug Discovery and Material Sciences In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing moieties is a corn...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analysis for Strategic Application in Drug Discovery and Material Sciences
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, are prized for their ability to profoundly modulate key physicochemical and biological properties. This guide provides an in-depth comparison of two critical building blocks: 2-Chloro-5-(trifluoromethoxy)isonicotinic acid and 2-Chloro-5-(trifluoromethyl)isonicotinic acid. As a senior application scientist, my objective is to move beyond a simple cataloging of features and instead offer a nuanced, data-supported perspective to inform your selection and experimental design.
At a Glance: Core Structural and Physicochemical Distinctions
The foundational difference between these two reagents is the linking atom—carbon versus oxygen—that connects the trifluoromethyl unit to the pyridine ring. This seemingly subtle variation creates a cascade of effects on electronic distribution, lipophilicity, and metabolic stability, which are critical for downstream applications.
Figure 2: Decision workflow for selecting the appropriate building block.
The trifluoromethylpyridine (TFMP) derivatives are widely used in both the agrochemical and pharmaceutical industries. [1][2]Their biological activities are attributed to the unique combination of the physicochemical properties of the fluorine atoms and the pyridine moiety.
[2]
Synthesis:
The synthesis of these compounds often involves multi-step processes. For the trifluoromethyl derivative, a common precursor is 2-chloro-5-(trifluoromethyl)pyridine, which can be synthesized via vapor-phase reactions. [2][3]The isonicotinic acid moiety is then installed. The synthesis of trifluoromethoxy-substituted pyridines can be more complex, often relying on specialized fluorinating reagents.
[4]
To illustrate the practical application of these building blocks, the following protocol outlines a standard amide coupling procedure. This self-validating workflow includes checkpoints for reaction monitoring and purification.
Objective: To synthesize the corresponding N-benzylamide derivative from the selected isonicotinic acid.
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add the isonicotinic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF. Stir the mixture at room temperature for 10 minutes.
Addition of Reagents: Add benzylamine (1.1 eq) to the flask, followed by the dropwise addition of DIPEA (3.0 eq).
Reaction Monitoring (Trustworthiness Checkpoint): Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The disappearance of the starting acid is a key indicator of reaction completion. A typical mobile phase for TLC would be 30-50% EtOAc in hexanes.
Work-up: Once the reaction is complete (typically 2-4 hours), dilute the mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of EtOAc in hexanes to yield the pure amide product.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Figure 3: Experimental workflow for a representative amide coupling reaction.
Conclusion and Future Perspectives
The choice between 2-Chloro-5-(trifluoromethoxy)isonicotinic acid and 2-Chloro-5-(trifluoromethyl)isonicotinic acid is a strategic decision dictated by the specific goals of the research program.
Choose 2-Chloro-5-(trifluoromethyl)isonicotinic acid when seeking a well-established, moderately lipophilic building block to enhance metabolic stability and binding affinity. Its properties are extensively documented, and it serves as a reliable choice for introducing the trifluoromethyl group.
[1][5][2]
Choose 2-Chloro-5-(trifluoromethoxy)isonicotinic acid for projects requiring a significant boost in lipophilicity to improve membrane permeability or when aiming for enhanced metabolic stability over other aryl ethers. [4][6]Its stronger inductive effect also offers a handle to fine-tune acidity and electronic interactions.
The development of novel synthetic methodologies will undoubtedly make trifluoromethoxylated compounds more accessible, further expanding their application. [4]As our understanding of the nuanced interplay between these fluorinated substituents and biological systems grows, the ability to strategically select the right building block will remain a key skill for chemists at the forefront of innovation.
References
Jeko, J., & Togni, A. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatility of 2-Chloro-5-trifluoromethylpyridine. Retrieved from [Link]
Saga, Y., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate. Retrieved from [Link]
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Oakwood Chemical. (n.d.). 2-Chloro-5-(trifluoromethyl)isonicotinic acid. Retrieved from [Link]
Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
Publish Comparison Guide: Target Validation of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid Derivatives
This guide details the validation framework for the biological target of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS: 1221171-77-2).[1] Executive Summary: 2-Chloro-5-(trifluoromethoxy)isonicotinic acid is a speci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the validation framework for the biological target of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS: 1221171-77-2).[1]
Executive Summary:
2-Chloro-5-(trifluoromethoxy)isonicotinic acid is a specialized fluorinated pyridine building block , primarily developed by Bayer CropScience (Patent WO2010/40461).[1][2] It serves as a critical bioisostere precursor for next-generation Succinate Dehydrogenase Inhibitors (SDHIs) .[1][2] Unlike its trifluoromethyl (-CF₃) analog (used in Fluopyram), the trifluoromethoxy (-OCF₃) group offers distinct lipophilicity and metabolic stability profiles.[1][2] Therefore, "validating the target" of this compound requires validating the Succinate Dehydrogenase (Complex II) activity of the bioactive amides synthesized from this carboxylic acid scaffold.[1][2]
Compound Profile & Biological Context[1][2][3]
Feature
Specification
Compound Name
2-Chloro-5-(trifluoromethoxy)isonicotinic acid
CAS Number
1221171-77-2
Primary Role
Pharmacophore Scaffold / Key Intermediate
Biological Target
Succinate Dehydrogenase (SDH / Complex II)
Mechanism of Action
Disruption of mitochondrial respiration (blocking electron transport from succinate to ubiquinone).[1][2]
Key Advantage
The -OCF₃ group (Hansch ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) modulates lipophilicity differently than -CF₃ (), potentially overcoming resistance or improving uptake.[2]
The "Scaffold" vs. "Drug" Distinction
This carboxylic acid is not the final drug; it is the warhead precursor .[1][2] In SDHIs (e.g., Fluopyram, Boscalid), the pyridine carboxylic acid part binds deep within the ubiquinone-binding pocket (Q-site) of Complex II.[1][2] The acid must be coupled with an amine (e.g., phenylethylamine) to form the bioactive carboxamide .[1][2]
Validation Goal: To confirm that ligands built from this specific 2-Cl-5-OCF₃ scaffold engage the Q-site of Succinate Dehydrogenase.
Experimental Validation Workflow
To validate the target, you must synthesize a bioactive probe from the acid and test it against mitochondrial Complex II.[1][2]
Phase 1: Chemical Probe Synthesis (The "Hook")[1][2]
Objective: Create a functional probe without destroying binding affinity.
Method: The carboxylic acid (C4 position) is essential for the pharmacophore (forming the amide bridge).[1][2] You cannot attach a tag here.
Strategy: Use the 2-Chloro position for late-stage functionalization (e.g., nucleophilic aromatic substitution or Suzuki coupling) to attach a Biotin or Photoaffinity linker after forming the core amide.[1][2]
Note: In many pyridinyl-ethyl-benzamides, the 2-position faces a solvent channel, making it an ideal exit vector for linkers.[1][2]
Protocol: Succinate:Ubiquinone Reductase (SQR) Assay.[1][2]
This assay measures the rate of electron transfer from succinate to an artificial electron acceptor (DCPIP) mediated by Complex II.[1][2]
Preparation: Isolate mitochondria from the target organism (e.g., Botrytis cinerea for fungi or Liver mitochondria for tox screening).[1][2]
Mechanism: Ligand binding stabilizes the protein, shifting the melting temperature (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
The OCF₃ oxygen can act as a weak H-bond acceptor, potentially adding affinity.[2]
Visualizing the Mechanism of Action[1][2]
The following diagram illustrates how the scaffold blocks the Mitochondrial Electron Transport Chain (ETC) at Complex II.
Caption: The 2-Cl-5-OCF₃ derivative competitively binds to the Q-site of Complex II, preventing Ubiquinone reduction and halting ATP production.[1][2]
References
Bayer CropScience AG. (2010).[1][2] Method for the preparation of functionalized trihalomethoxy substituted pyridines.[1][2][5][6][7] WO 2010/040461.[1][2]
Leroux, F. R., et al. (2010).[1][2] Trifluoromethoxy-substituted pyridines: A new class of fluorinated building blocks.[1][2]European Journal of Organic Chemistry, 2010(31), 6043-6066.[1][2][8] [1][2]
Glättli, A., et al. (2018).[1][2] Succinate Dehydrogenase Inhibitors (SDHIs): A Success Story in Crop Protection.[1][2]Chimia, 72(1),[1][2] 53.
Horsefield, R., et al. (2006).[1][2] Structural and computational analysis of the quinone-binding site of complex II (succinate-ubiquinone oxidoreductase).Journal of Biological Chemistry, 281(11), 7309-7316.[1][2]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid
Introduction: Contextualizing the Challenge 2-Chloro-5-(trifluoromethoxy)isonicotinic acid is a substituted pyridine carboxylic acid, a chemical class prevalent in both agrochemical and pharmaceutical development.[1][2][...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Contextualizing the Challenge
2-Chloro-5-(trifluoromethoxy)isonicotinic acid is a substituted pyridine carboxylic acid, a chemical class prevalent in both agrochemical and pharmaceutical development.[1][2][3] Its structural motifs, including the chlorinated pyridine ring and the trifluoromethoxy group, are designed to confer specific chemical and biological properties.[4][5] In any application destined for biological systems, whether as a therapeutic agent or a specialized chemical, a thorough understanding of its binding specificity is paramount. Cross-reactivity, the unintended binding of a compound to molecules other than its primary target, can lead to off-target toxicities, inaccurate diagnostic results, or unforeseen environmental impacts.[6]
This guide provides a comprehensive framework for conducting cross-reactivity studies on 2-Chloro-5-(trifluoromethoxy)isonicotinic acid. We will delve into the rationale behind experimental design, present detailed protocols for both immunological and chromatographic assays, and discuss the interpretation of the resulting data. This dual-methodology approach—employing a high-throughput immunoassay and a highly specific, orthogonal chromatographic technique—forms a self-validating system, ensuring the generation of robust and trustworthy data essential for researchers, scientists, and drug development professionals.
Strategic Selection of Potential Cross-Reactants
The foundation of a meaningful cross-reactivity study lies in the judicious selection of compounds to test. The primary hypothesis is that molecules with high structural similarity to the lead compound are the most likely to exhibit cross-reactivity. For 2-Chloro-5-(trifluoromethoxy)isonicotinic acid, we will consider three main classes of potential cross-reactants:
Structural Analogs and Precursors: Molecules that share the core pyridine carboxylic acid scaffold but differ in their substituent groups.
Metabolic Derivatives: Potential breakdown products of the parent compound.
Related Commercial Products: Compounds used in similar applications that may be encountered in relevant matrices.
Below is a curated list of compounds selected for this comparative study.
Compound Name
Structure
Rationale for Inclusion
2-Chloro-5-(trifluoromethoxy)isonicotinic acid
O=C(O)c1c(C(F)(F)F)cc(Cl)nc1
Lead Compound
Fluazifop
CC(=O)O
A key herbicide synthesized from a related precursor, sharing the chloro-trifluoromethyl-pyridine moiety.[7]
Picloram
c1nc(c(c(c1Cl)Cl)N)C(=O)O
A structurally related pyridine carboxylic acid herbicide, known for its persistence.[2][6]
Clopyralid
c1nc(c(c(c1Cl)Cl)C(=O)O)Cl
Another common pyridine carboxylic acid herbicide.[2]
Isonicotinic acid
c1cnccc1C(=O)O
The parent scaffold of the lead compound.[8][9][10]
2-Chloro-5-(trifluoromethyl)pyridine
c1c(ncc(c1)Cl)C(F)(F)F
A key synthetic intermediate for the lead compound and related molecules.[7]
5-(Trifluoromethoxy)nicotinic acid
C1=C(C=NC(=C1)C(=O)O)OC(F)(F)F
An analog with a similar substitution pattern.[4][5]
Part 1: High-Throughput Screening via Competitive ELISA
The Rationale: For initial, high-throughput screening of a panel of potential cross-reactants, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice. This immunoassay format is ideal for detecting small molecules (haptens) like our target compound.[11][12][13] The principle hinges on the competition between the free analyte in a sample and a labeled or immobilized form of the analyte for a limited number of specific antibody binding sites. A lower signal indicates a higher concentration of the free analyte, signifying stronger binding (and thus, higher cross-reactivity).
Rationale: To immobilize the hapten on the ELISA plate, it must be conjugated to a larger protein, such as Bovine Serum Albumin (BSA). This provides a surface for the antibody to bind.
Procedure:
Activate the carboxyl group on 2-Chloro-5-(trifluoromethoxy)isonicotinic acid using a 1.5 M excess of both N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable organic solvent (e.g., DMSO).
Allow the activation reaction to proceed for 1 hour at room temperature.
Add the activated hapten solution dropwise to a solution of BSA in phosphate-buffered saline (PBS) at pH 7.4. A molar ratio of 20:1 (hapten:BSA) is a good starting point.
Incubate the reaction for 4 hours at room temperature, followed by overnight incubation at 4°C.
Purify the conjugate by dialysis against PBS to remove unreacted hapten and coupling reagents.
Confirm conjugation using MALDI-TOF mass spectrometry.
ELISA Plate Coating and Blocking:
Rationale: The plate must be coated with the hapten-protein conjugate to provide a target for the antibody. Blocking prevents non-specific binding of antibodies to the plastic surface, reducing background noise.
Procedure:
Dilute the hapten-BSA conjugate to 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
Add 100 µL of the diluted conjugate to each well of a 96-well high-binding microtiter plate.
Incubate overnight at 4°C.
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 2 hours at room temperature.
Wash the plate three times as described above.
Competitive Reaction and Detection:
Rationale: This is the core of the assay. The primary antibody is pre-incubated with the sample (containing the free analyte or potential cross-reactant). This mixture is then added to the coated plate. The amount of antibody that binds to the plate is inversely proportional to the concentration of free analyte in the sample.
Procedure:
Prepare serial dilutions of the lead compound (as a standard curve) and the potential cross-reactants in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).
In a separate dilution plate, mix 50 µL of each standard or sample dilution with 50 µL of the primary antibody (diluted to its optimal concentration, predetermined by titration).
Incubate for 1 hour at room temperature.
Transfer 100 µL of the antibody-sample mixture to each well of the coated and blocked ELISA plate.
Incubate for 1 hour at room temperature.
Wash the plate five times.
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer.
Incubate for 1 hour at room temperature.
Wash the plate five times.
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
Read the absorbance at 450 nm.
Hypothetical Data and Interpretation
The cross-reactivity is calculated using the IC₅₀ values (the concentration of analyte that causes 50% inhibition of the signal) derived from the respective dose-response curves.
Cross-Reactivity (%) = (IC₅₀ of Lead Compound / IC₅₀ of Test Compound) x 100
Compound
Hypothetical IC₅₀ (ng/mL)
Cross-Reactivity (%)
2-Chloro-5-(trifluoromethoxy)isonicotinic acid
10
100%
Fluazifop
50
20%
Picloram
> 10,000
< 0.1%
Clopyralid
> 10,000
< 0.1%
Isonicotinic acid
5,000
0.2%
2-Chloro-5-(trifluoromethyl)pyridine
800
1.25%
5-(Trifluoromethoxy)nicotinic acid
250
4%
Interpretation: Based on this hypothetical data, Fluazifop shows significant cross-reactivity, which is expected given the shared core structure. 5-(Trifluoromethoxy)nicotinic acid and 2-Chloro-5-(trifluoromethyl)pyridine show minor cross-reactivity. The other compounds show negligible cross-reactivity in this assay.
Part 2: Orthogonal Confirmation by HPLC-MS/MS
The Rationale: While ELISA is excellent for screening, it is susceptible to matrix effects and may not distinguish between compounds with very similar binding epitopes. Therefore, an orthogonal method—one that relies on a different scientific principle—is essential for confirming specificity.[14][15][16] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose. It separates compounds based on their physicochemical properties (retention time) and identifies them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns, providing unequivocal identification and quantification.
Experimental Workflow: HPLC-MS/MS
Step-by-Step Protocol: HPLC-MS/MS
Sample Preparation and Chromatography:
Rationale: The goal is to achieve baseline separation of the lead compound from all potential cross-reactants to ensure that they can be individually detected by the mass spectrometer.
Procedure:
Prepare a mixed standard solution containing 1 µg/mL of each test compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
HPLC System: A standard HPLC or UHPLC system.
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Mass Spectrometry Detection:
Rationale: The mass spectrometer is set up to specifically monitor for the precursor ion of each compound and its characteristic product ions. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive.
Procedure:
Mass Spectrometer: A triple quadrupole mass spectrometer.
MRM Transitions: Determine the optimal precursor → product ion transitions for each compound by infusing individual standards. At least two transitions should be monitored for each analyte for confident identification.
Hypothetical Data and Interpretation
The HPLC-MS/MS method provides two layers of specificity: retention time and mass transitions. True cross-reactivity in an immunoassay would be confirmed here if the compounds are chromatographically and mass-spectrometrically distinct.
Compound
Hypothetical Retention Time (min)
MRM Transition 1 (m/z)
MRM Transition 2 (m/z)
2-Chloro-5-(trifluoromethoxy)isonicotinic acid
6.2
224.0 → 180.0
224.0 → 152.0
Fluazifop
8.5
326.0 → 282.0
326.0 → 254.0
Picloram
4.1
240.9 → 195.0
240.9 → 169.0
Clopyralid
3.8
190.9 → 146.0
190.9 → 119.0
Isonicotinic acid
2.1
122.0 → 78.0
122.0 → 51.0
2-Chloro-5-(trifluoromethyl)pyridine
7.8
181.0 → 146.0
181.0 → 119.0
5-(Trifluoromethoxy)nicotinic acid
5.5
206.0 → 162.0
206.0 → 134.0
Interpretation: The hypothetical HPLC-MS/MS data demonstrates that all compounds, including those that showed cross-reactivity in the ELISA (Fluazifop and 5-(Trifluoromethoxy)nicotinic acid), can be baseline separated and uniquely identified by their retention times and mass transitions. This confirms that the ELISA cross-reactivity is due to antibody recognition of shared structural features, not analytical interference. The HPLC-MS/MS method is thus validated as a specific and reliable orthogonal method.
Conclusion: A Self-Validating Approach to Cross-Reactivity Assessment
This guide outlines a robust, two-tiered strategy for assessing the cross-reactivity of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid. By combining a high-throughput competitive ELISA for initial screening with a highly specific orthogonal HPLC-MS/MS method for confirmation, we establish a self-validating system.[17] The ELISA provides a sensitive measure of antibody binding affinity to a range of structurally related compounds, while the HPLC-MS/MS ensures that any observed effects are due to true molecular recognition rather than analytical artifacts. This comprehensive approach provides the high-quality, reliable data necessary to make informed decisions in drug development and chemical safety assessment, fulfilling the principles of scientific integrity and trustworthiness.
References
Wilson, D., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. Available at: [Link]
Ruzza, P., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available at: [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]
Tor-ngern, P., et al. (2009). Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides. Google Patents.
Peot, C. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available at: [Link]
Peot, C. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available at: [Link]
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Available at: [Link]
Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"?. Available at: [Link]
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
Wang, L., et al. (2025). Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
Al-Omar, M. A., et al. (2016). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules. Available at: [Link]
Harrison, R. O., et al. (1991). Competitive inhibition ELISA for the s-triazine herbicides: assay optimization and antibody characterization. Journal of Agricultural and Food Chemistry. Available at: [Link]
ResearchGate. (2014). What is meant by "orthogonal methods" in analytical chemistry?. Available at: [Link]
Hu, Y., et al. (2019). Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. Available at: [Link]
Chen, L., et al. (2013). Simultaneous determination of seven insecticides in soft drinks and fruit juices using ultraperformance liquid chromatography tandem mass spectrometry with Product Ion Confirmation Scan mode. Analytical Methods. Available at: [Link]
Food Safety Commission of Japan. (2008). Risk Assessment Report Fluazifop. Available at: [Link]
van de Wiel, H. J., & van der Voet, G. B. (2000). Validation of analytical methods and laboratory procedures for chemical measurements. ResearchGate. Available at: [Link]
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
Joint FAO/WHO Meeting on Pesticide Residues. (2019). Fluazifop-P-butyl (283). Available at: [Link]
U.S. Department of Health and Human Services. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate. Available at: [Link]
Walmik, P. G., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Available at: [Link]
K., et al. (2009). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. Available at: [Link]
El-Gaby, M. S. A., et al. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Journal of the Brazilian Chemical Society. Available at: [Link]
Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
Tan, X., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. Available at: [Link]
National Institute of Standards and Technology. (2023). Orthogonal Measurements. Available at: [Link]
World Organisation for Animal Health. (2019). PRINCIPLES AND METHODS OF VALIDATION OF DIAGNOSTIC ASSAYS FOR INFECTIOUS DISEASES. Available at: [Link]
Lahm, G. P., et al. (2013). Pyridine carboxamide pesticides. Google Patents.
Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate. Available at: [Link]
Walker, S. R., et al. (1992). Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species. Biochemical Journal. Available at: [Link]
Jandova, R., et al. (2018). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. Available at: [Link]
Sheng, W., et al. (2013). Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. PLoS One. Available at: [Link]
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Available at: [Link]
Singh, U. P., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
Rodriguez-Gomez, R., et al. (2024). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. Available at: [Link]
Fitzgibbons, P. L., et al. (2024). Principles of Analytic Validation of Immunohistochemical Assays. College of American Pathologists. Available at: [Link]
Chemistry Stack Exchange. (2025). How can I tell that two analytical methods are orthogonal?. Available at: [Link]
Bîcu, E., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. Available at: [Link]
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]
Reddit. (2017). Synthesis of Isonicotinic acid hydrazide from Isonicotinamide. Available at: [Link]
Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual. Available at: [Link]
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
AERU. (n.d.). Fluazifop-P (Ref: R156172). Available at: [Link]
Dev, S., et al. (2004). Process for the synthesis of isonicotinic acid hydrazide. Google Patents.
Shi, F., et al. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
Product: 2-Chloro-5-(trifluoromethoxy)isonicotinic acid
Classification: Advanced Pyridine Scaffold / Bioisostere Building Block
Primary Application: Medicinal Chemistry (SAR Optimization, Lead Hopping)
This guide benchmarks 2-Chloro-5-(trifluoromethoxy)isonicotinic acid against standard halogenated pyridine cores. While the 5-trifluoromethyl (-CF₃) analog is a common commodity, the 5-trifluoromethoxy (-OCF₃) variant represents a premium "Goldilocks" scaffold. It offers a unique balance of lipophilicity (higher than -CF₃), electronic modulation (moderate electron-withdrawing), and conformational novelty (orthogonal orientation). This compound is critical for researchers attempting to modulate metabolic stability and membrane permeability without altering the fundamental pyridine binding vector.
Comparative Benchmarking: The "5-Substituent" Effect
The following table benchmarks the target compound against standard alternatives used in drug discovery. The 2-position chlorine (leaving group) and 4-position carboxylic acid (linker) remain constant; the variable is the 5-position substituent.
Feature
Target Compound
Competitor A (Standard)
Competitor B (High Reactivity)
Competitor C (Steric)
5-Substituent
-OCF₃ (Trifluoromethoxy)
-H (Hydrogen)
-CF₃ (Trifluoromethyl)
-F (Fluorine)
Electronic Effect ()
+0.35 (Moderate EWG)
0.00 (Neutral)
+0.54 (Strong EWG)
+0.06 (Weak EWG)
Lipophilicity ()
+1.04 (Highly Lipophilic)
0.00
+0.88
+0.14
C2-Cl Reactivity (SNAr)
Moderate
Low
High
Low-Moderate
Metabolic Stability
High (Blocks P450)
Low (P450 Labile)
High
Moderate
Conformation
Orthogonal (Twisted)
Planar
Rotating Sym.
Planar
Key Insight:
The -OCF₃ group is more lipophilic than -CF₃ but less electron-withdrawing. This makes the target compound ideal for increasing blood-brain barrier (BBB) penetration while maintaining a reactivity profile that is less prone to off-target hydrolysis or promiscuous nucleophilic attacks compared to the hyper-reactive -CF₃ analog.
Technical Deep Dive: Mechanism & Utility
A. The Orthogonal "Twist" (Conformational Lock)
Unlike the -CF₃ group, which rotates freely like a propeller, the -OCF₃ group prefers a conformation orthogonal (90°) to the pyridine ring to minimize dipole repulsion between the oxygen lone pairs and the aromatic
-system.
Implication: This creates a unique 3D shape vector that can fill hydrophobic pockets in enzymes/receptors that planar substituents (-F, -Cl) or rotating groups (-CF₃) cannot access.
B. Tunable Reactivity at C2 (The SNAr Sweet Spot)
The reactivity of the chlorine at position 2 is governed by the electronic pull of the substituent at position 5 (para to the Cl).
The Problem with -CF₃: The strong electron-withdrawing nature (
) makes the C2-Cl bond too labile, often leading to hydrolysis byproducts during storage or non-selective reactions with weak nucleophiles.
The -OCF₃ Advantage: With a milder
of 0.35, the target compound activates the C2-Cl bond sufficiently for intentional SNAr reactions with amines/thiols but remains stable under standard aqueous workup conditions.
Experimental Protocols
Protocol 1: Selective C2-Functionalization (SNAr)
Objective: Displace the 2-Chloro group with a primary amine while preserving the carboxylic acid and -OCF₃ group.
Objective: Functionalize the carboxylic acid while keeping the 2-Cl handle for later stages.
Reagents:
Coupling Agent: HATU (1.1 eq)
Base: N-Methylmorpholine (NMM, 3.0 eq)
Solvent: DMF (dry)
Step-by-Step:
Activation: Dissolve substrate (1.0 eq) and HATU (1.1 eq) in dry DMF under
. Stir for 10 min.
Coupling: Add amine partner (1.1 eq) followed by NMM (3.0 eq).
Reaction: Stir at Room Temperature for 2 hours .
Critical: Do not heat. Heating with HATU can cause SNAr side-reactions at the 2-Cl position due to the activating nature of the active ester intermediate.
Quench: Pour into saturated
solution. Extract with EtOAc.
Visualization: Decision Matrix & Workflow
The following diagram illustrates the decision process for selecting this scaffold and the parallel synthetic pathways available.
Caption: Decision logic for selecting the 5-OCF3 scaffold over -CF3/-H analogs, followed by divergent synthetic pathways based on reaction temperature control.
References
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.[1]
Cit
Leroux, F., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 2017.
Citation for lipophilicity and orthogonal conform
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
Citation for metabolic stability and bioisosterism.
Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.
comparative review of synthetic routes for 2-Chloro-5-(trifluoromethoxy)isonicotinic acid
The following guide provides a comparative technical review of synthetic routes for 2-Chloro-5-(trifluoromethoxy)isonicotinic acid , a critical scaffold in medicinal chemistry and agrochemical development. [1] Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative technical review of synthetic routes for 2-Chloro-5-(trifluoromethoxy)isonicotinic acid , a critical scaffold in medicinal chemistry and agrochemical development.
[1]
Executive Summary
2-Chloro-5-(trifluoromethoxy)isonicotinic acid (CAS: 1221171-77-2) represents a high-value pharmacophore, combining the steric and electronic properties of the trifluoromethoxy (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) group—a superior lipophilic bioisostere to the trifluoromethyl () group—with a versatile pyridine core.
This guide evaluates three distinct synthetic methodologies:
The "Classical" Oxidation Route: High regiocontrol via methyl precursor oxidation.
The "Convergent" Metalation Route: Direct lithiation/carboxylation of the pyridine core.
The "Modern" Radical Route: Late-stage trifluoromethoxylation of isonicotinic acid derivatives.
Quick Comparison Matrix
Feature
Route 1: Methyl Oxidation
Route 2: Metalation-Carboxylation
Route 3: Radical Functionalization
Primary Mechanism
Functional Group Interconversion
Directed Ortho-Metalation (DoM)
Radical Substitution (Ag-mediated)
Regiocontrol
Excellent (Pre-defined)
Variable (Requires careful temp/ligand control)
Moderate (Substrate dependent)
Scalability
High (Industrial standard)
Low to Medium (Cryogenic required)
Low (High reagent cost)
Step Count
High (4-5 steps)
Low (1-2 steps)
Low (1 step)
Key Reagents
, ,
LDA/LiTMP,
AgOCF, Selectfluor
Route Analysis & Technical Deep Dive
Route 1: The "Classical" Oxidation Route (Recommended for Purity)
This pathway relies on the robust Yagupolskii-type synthesis to introduce the
group onto a methyl-pyridine precursor, followed by oxidation. It is the most reliable method for ensuring correct regiochemistry.
Workflow:
Precursor: 2-Chloro-4-methyl-5-hydroxypyridine.
Activation: Conversion to chlorothionoformate using thiophosgene (
).
Chlorination: Radical chlorination to the trichloromethoxy (
) intermediate.
Fluorination: Halogen exchange using Antimony Trifluoride (
Oxidation: Conversion of the 4-methyl group to the carboxylic acid.
Critical Insight: The
group is chemically robust, surviving the harsh oxidative conditions ( or ) required to convert the methyl group to the acid.
Route 2: The "Convergent" Metalation Route (Recommended for Speed)
This route utilizes the commercially available 2-chloro-5-(trifluoromethoxy)pyridine building block. The challenge lies in directing the lithiation to the C4 position (isonicotinic) rather than C3 (ortho to Cl) or C6 (alpha to N).
Mechanism:
Reagent: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).
Regioselectivity: The
group is a strong Directed Metalation Group (DMG). While C6 is intrinsically acidic (alpha to N), the interplay of the C2-Cl and C5- groups often activates C4 at very low temperatures (-78°C to -100°C), allowing for trapping with .
Risk Factor: If C4 lithiation is difficult, the "Halogen Dance" modification (starting with a 4-iodo precursor) guarantees C4 functionalization via halogen-magnesium exchange.
Route 3: The "Modern" Radical Route (Late-Stage Functionalization)
Utilizing recent advances in silver-mediated trifluoromethoxylation, this route introduces the
group directly onto 2-chloroisonicotinic acid esters .
Proceeds via a radical mechanism, which may produce mixtures of regioisomers if the C5 position is not electronically distinct.
Visualized Pathways (Graphviz/DOT)
Caption: Comparative flowchart of the three primary synthetic strategies. Route 1 (left) offers the highest regiochemical certainty, while Route 2 (right) offers the shortest path.
Detailed Experimental Protocols
Protocol A: Route 1 (Methyl Oxidation Method)
Best for: Large-scale synthesis where purity is paramount.
Step 1: Synthesis of 2-Chloro-4-methyl-5-(trifluoromethoxy)pyridine
Thionoformylation: Dissolve 2-chloro-4-methyl-5-hydroxypyridine (10 mmol) in dry THF/DCM. Add thiophosgene (1.1 eq) and NaOH (aq) at 0°C. Stir for 2h. Extract the chlorothionoformate.
Chlorination: Dissolve the intermediate in
(or suitable alternative). Bubble gas at reflux until conversion to the trichloromethoxy derivative is complete (monitor by GC-MS).
Fluorination: Treat the trichloromethoxy intermediate with
(1.5 eq) and catalytic at 100-120°C. Distill the product to obtain 2-chloro-4-methyl-5-(trifluoromethoxy)pyridine.
Step 2: Oxidation to the Acid
Suspend the pyridine derivative (5 mmol) in water (20 mL).
Add
(2.5 eq) in portions at 80°C.
Reflux for 4-6 hours. The purple color should dissipate to a brown
precipitate.
Filter hot through Celite.
Acidify the filtrate to pH 2 with HCl.
Extract with Ethyl Acetate, dry over
, and concentrate to yield the target acid.
Protocol B: Route 2 (Direct Lithiation Method)
Best for: Rapid lab-scale access if the core pyridine is available.
Setup: Flame-dry a 3-neck flask under Argon.
Reagent Prep: Prepare LDA (1.1 eq) in anhydrous THF at -78°C.
Addition: Add a solution of 2-chloro-5-(trifluoromethoxy)pyridine (1.0 eq) in THF dropwise to the LDA solution, maintaining temperature below -70°C.
Aging: Stir for 30-60 minutes at -78°C. (Note: Extended times may lead to scrambling).
Quench: Bubble excess dry
gas through the solution for 15 minutes.
Workup: Allow to warm to RT. Quench with water.[3] Wash with ether (to remove unreacted SM). Acidify the aqueous layer to pH 1-2. Extract the product with Ethyl Acetate.[3][4]
References
Yagupolskii, L. M. (1955).[1] "Synthesis of derivatives of phenyl trifluoromethyl ethers." Doklady Akademii Nauk SSSR, 105, 100–102.[1] (Foundational method for OCF3 synthesis).
Schlosser, M., et al. (2002). "Site-Selective Lithiation of Trifluoromethyl-Substituted Pyridines." European Journal of Organic Chemistry, 2002(17), 2913-2919. Link
Marrec, O., et al. (2010). "Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives." Organic Letters, 12(15). (Analogous chemistry for trifluoromethyl pyridines).
Liu, J., et al. (2015). "Silver-Mediated Trifluoromethoxylation of Arylboronic Acids." Angewandte Chemie International Edition, 54(40), 11839-11842. (Modern radical route reference).
Leroux, F. R., et al. (2005).[3] "The Trifluoromethoxy Group: Synthetic Strategies and Applications." ChemBioChem, 6, 570-589.
Assessing the Novelty of 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid's Biological Effects: A Comparative Guide
Introduction: The Rationale for Investigating 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid In the landscape of modern drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing no...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Investigating 2-Chloro-5-(trifluoromethoxy)isonicotinic Acid
In the landscape of modern drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutics with enhanced efficacy and improved pharmacological profiles. Isonicotinic acid, a pyridine-4-carboxylic acid, represents a privileged scaffold, most notably as the core of the frontline anti-tuberculosis drug, isoniazid.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[3][4] This guide focuses on a novel derivative, 2-Chloro-5-(trifluoromethoxy)isonicotinic acid, a molecule rationally designed to leverage the established bioactivity of the isonicotinic acid core with the unique physicochemical properties imparted by chloro and trifluoromethoxy substitutions.
Comparative Framework: Benchmarking Against Established Drugs
To ascertain the novelty of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid's biological effects, a direct comparison with clinically relevant drugs is essential. This guide proposes a three-pronged comparative approach targeting key potential activities of isonicotinic acid derivatives:
Antimicrobial Activity: Comparison with Isoniazid , a cornerstone of tuberculosis treatment, and Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic.[7][8]
Anti-inflammatory Activity: Comparison with Celecoxib , a selective COX-2 inhibitor widely used for its anti-inflammatory and analgesic effects.[9][10]
Antihyperlipidemic Activity: Comparison with Atorvastatin , a leading statin drug that inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.
The following sections will detail the experimental protocols to evaluate the subject compound against these benchmarks, providing a robust system for quantifying its biological activity and assessing its novelty.
Proposed Investigational Pathways and Experimental Designs
To systematically evaluate the biological effects of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid, a series of well-established in vitro assays are proposed. These assays are selected to provide quantitative data on the compound's potential antimicrobial, anti-inflammatory, and antihyperlipidemic activities.
I. Assessment of Antimicrobial Activity
The structural similarity to isoniazid suggests potential antimicrobial, particularly antimycobacterial, activity. A broader screening against common bacterial pathogens is also warranted.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]
Bacterial Strains:
Mycobacterium tuberculosis H37Rv (ATCC 27294)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Inoculum Preparation:
From a fresh culture, pick several colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard.
Assay Procedure:
Prepare serial two-fold dilutions of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid, Isoniazid, and Ciprofloxacin in a 96-well microtiter plate containing Mueller-Hinton Broth (or Middlebrook 7H9 broth for M. tuberculosis).
Inoculate each well with the standardized bacterial suspension.
Incubate the plates at 37°C for 18-24 hours (7-14 days for M. tuberculosis).
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.[12]
Data Presentation: Comparative Antimicrobial Activity
Compound
M. tuberculosis H37Rv MIC (µg/mL)
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
P. aeruginosa MIC (µg/mL)
2-Chloro-5-(trifluoromethoxy)isonicotinic acid
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Isoniazid
Known Value
Known Value
Known Value
Known Value
Ciprofloxacin
Known Value
Known Value
Known Value
Known Value
II. Evaluation of Anti-inflammatory Potential
Isonicotinic acid derivatives have been reported to possess anti-inflammatory properties.[3] The following assays will investigate the potential of the test compound to inhibit key inflammatory mediators.
Signaling Pathway: Prostaglandin Synthesis via COX Enzymes
Caption: Workflow for HMG-CoA reductase inhibition assay.
Detailed Protocol: In Vitro HMG-CoA Reductase Inhibition Assay [16][17]
Enzyme and Substrates:
Recombinant human HMG-CoA reductase.
HMG-CoA.
NADPH.
Assay Procedure:
The enzyme is pre-incubated with various concentrations of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid or Atorvastatin.
The reaction is initiated by the addition of HMG-CoA and NADPH.
The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
The IC₅₀ value is determined.
Data Presentation: Comparative HMG-CoA Reductase Inhibition
Compound
HMG-CoA Reductase Inhibition IC₅₀ (µM)
2-Chloro-5-(trifluoromethoxy)isonicotinic acid
Experimental Data
Atorvastatin
Known Value
Conclusion and Future Directions
This guide outlines a systematic and robust approach to assessing the novelty of the biological effects of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid. By employing a panel of validated in vitro assays and comparing its activity against established clinical drugs, researchers can generate the necessary data to determine its potential as a novel therapeutic agent. The proposed experimental framework provides a clear path to elucidating its antimicrobial, anti-inflammatory, and antihyperlipidemic properties. Positive results in any of these areas would warrant further investigation, including in vivo efficacy studies and mechanism of action elucidation, to fully characterize its pharmacological profile and therapeutic potential. The unique combination of the isonicotinic acid scaffold with chloro and trifluoromethoxy substitutions holds promise for the discovery of a new chemical entity with significant biological activity.
References
Chemsrc. (2025, August 20). 2-Chloro-5-(trifluoromethyl)pyridine | CAS#:52334-81-3. Retrieved from [Link]
Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Celecoxib. StatPearls. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin? Retrieved from [Link]
ResearchGate. (n.d.). Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). Retrieved from [Link]
PubMed. (n.d.). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Retrieved from [Link]
PubMed. (n.d.). Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. Retrieved from [Link]
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk. Retrieved from [Link]
National Center for Biotechnology Information. (2023, September 6). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Retrieved from [Link]
ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed Central. Retrieved from [Link]
National Center for Biotechnology Information. (2024, February 16). Isoniazid. StatPearls. Retrieved from [Link]
(n.d.). 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PubMed Central. Retrieved from [Link]
Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]
Wikipedia. (n.d.). Ciprofloxacin. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Retrieved from [Link]
Bentham Science Publishers. (2011, November 1). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Retrieved from [Link]
Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
(2022, January 5). In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia.
World Organisation for Animal Health. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
PubMed. (2021, February 26). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]
Personal protective equipment for handling 2-Chloro-5-(trifluoromethoxy)isonicotinic acid
CAS: 1221171-77-2 | Formula: C₇H₃ClF₃NO₃ | MW: 241.55 g/mol [1][2] Core Directive: Operational Safety & Integrity As a Senior Application Scientist, I prioritize not just the "what" but the "why" of chemical handling. 2-...
As a Senior Application Scientist, I prioritize not just the "what" but the "why" of chemical handling. 2-Chloro-5-(trifluoromethoxy)isonicotinic acid is a specialized fluorinated building block.[1] Its safety profile is dominated by two functional characteristics: the acidic moiety (corrosivity/irritation potential) and the trifluoromethoxy (-OCF₃) group .[1]
Critical Insight: Unlike simple halogenated pyridines, the -OCF₃ group significantly enhances lipophilicity [1].[1] This increases the compound's ability to penetrate biological membranes (skin/lungs), making dermal exposure a higher risk vector than standard inorganic acids. Your PPE strategy must account for this enhanced bioavailability.
Risk Assessment & Hazard Identification
Based on structural analysis and analog data for fluorinated pyridine carboxylic acids.
The lipophilic -OCF₃ group facilitates permeation through thin polymers.[1] Double gloving creates a sacrificial outer layer and a visual breach indicator.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses leave gaps.[1] Acidic dust can bypass side shields; goggles provide a sealed environment.
Respiratory
Fume Hood (Face velocity: 80-100 fpm)
Engineering controls are primary.[1] If working outside a hood (not recommended), use an N95 or P100 respirator.
Body Defense
Poly-coated Lab Coat or Apron
Cotton absorbs chemicals.[1] A non-woven, chemical-resistant layer prevents saturation of clothing.[1]
PPE Selection Workflow
Figure 1: Decision logic for selecting appropriate protective equipment based on environmental controls.
Operational Protocols
A. Weighing & Transfer (The Critical Step)
Most exposure incidents occur here due to static charge on fine powders.
Static Control: Use an antistatic gun or grounded balance. Fluorinated powders are prone to static cling, which can cause "jumping" of particles onto gloves/sleeves.
Containment: Weigh inside the fume hood. If the balance is external, weigh into a tared vial with a cap, never on an open weigh boat transported across the lab.
Solvent Choice: When dissolving, add solvent slowly. The heat of solution (exothermic protonation) can cause minor splashing. Preferred solvents: DMSO, DMF, Methanol.
B. Reaction Setup
Inert Atmosphere: While the acid is relatively stable, moisture can affect stoichiometry in sensitive couplings (e.g., amide bond formation). Purge reaction vessels with Nitrogen or Argon.
Temperature Control: If reacting with strong bases (e.g., NaH, LiHMDS) or thionyl chloride, cool the vessel to 0°C first. The electron-withdrawing nature of the pyridine ring makes the system reactive.[1]
C. Cleanup & Neutralization
Dry Wipe: Do not spray water on spilled powder (creates acidic sludge). Wipe with a dry paper towel first.
Wet Wipe: Follow with a paper towel soaked in saturated Sodium Bicarbonate (NaHCO₃) to neutralize residues.
Final Wash: Clean surface with water and ethanol.
Emergency Response System
Incident
Immediate Action
Secondary Action
Skin Contact
Brush off dry powder , then rinse with water for 15 min.[1]
Do not use organic solvents (ethanol/acetone) on skin; they increase absorption of the fluorinated compound.
Eye Contact
Flush with eyewash station for 15 min.
Hold eyelids open. Seek medical attention immediately (acidic burn risk).[7]